molecular formula C12H11N B7795622 5-Methyl-2-phenylpyridine CAS No. 64828-54-2

5-Methyl-2-phenylpyridine

Cat. No.: B7795622
CAS No.: 64828-54-2
M. Wt: 169.22 g/mol
InChI Key: ZYLPQYYLLRBVOK-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylpyridine is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylpyridine
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InChI

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPQYYLLRBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949783
Record name 5-Methyl-2-phenylpyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27012-22-2, 64828-54-2
Record name 5-Methyl-2-phenylpyridine
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Record name 5-Methyl-2-phenylpyridine
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Record name Pyridine, methylphenyl-
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Record name 5-Methyl-2-phenylpyridine
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Record name 5-methyl-2-phenylpyridine
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Methyl-2-phenylpyridine (6-Phenyl-3-picoline)

[1][2]

CAS Registry Number: 27012-22-2 Formula: C₁₂H₁₁N Molecular Weight: 169.22 g/mol [1][2]

Executive Summary

This guide outlines the robust synthesis of this compound, a critical heterocyclic scaffold used in the development of phosphorescent Iridium(III) emitters for OLEDs and as a pharmacophore in medicinal chemistry.[1][2][3] While industrial routes utilize vapor-phase cyclization over zeolite catalysts, this guide prioritizes a Suzuki-Miyaura Cross-Coupling protocol.[1][2] This method ensures high regioselectivity, minimal byproduct formation, and suitability for laboratory to pilot-scale production.[2]

Nomenclature Note: The name "6-Phenyl-3-picoline" is derived from the parent 3-picoline (3-methylpyridine).[1][2] By IUPAC rules, numbering prioritizes the heteroatom (N=1) and the lowest locants for substituents. Thus, the 6-phenyl substituent on the 3-methyl scaffold results in locants 2 and 5, yielding the preferred IUPAC name This compound .[1][2]

Retrosynthetic Analysis & Strategy

To achieve high purity, we disconnect the biaryl bond connecting the pyridine ring (C2) and the phenyl ring. This disconnection reveals two primary precursors: an organoboron species and a halide.[2]

Strategic Choice: Suzuki-Miyaura Coupling[1][2]
  • Why: Direct phenylation of 3-picoline using phenyllithium (Chichibabin-type) often yields a mixture of regioisomers (2-phenyl and 6-phenyl) and requires harsh conditions.[1][2] The Suzuki coupling of 2-bromo-5-methylpyridine with phenylboronic acid guarantees regiocontrol because the leaving group (Br) is fixed at the C2 position.[1][2]

  • Atom Economy: High.[2]

  • Scalability: Excellent (homogeneous or heterogeneous catalysis).[2]

RetrosynthesisTargetThis compound(Target)DisconnectBiaryl BondDisconnectionTarget->DisconnectRetrosynthesisPrecursor12-Bromo-5-methylpyridine(Electrophile)Disconnect->Precursor1Precursor2Phenylboronic Acid(Nucleophile)Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for a 10 mmol scale but is linearly scalable.[1][2]

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
2-Bromo-5-methylpyridine 172.021.01.72 gSubstrate (Electrophile)
Phenylboronic acid 121.931.21.46 gCoupling Partner
Pd(PPh₃)₄ 1155.560.03346 mgCatalyst (3 mol%)
K₂CO₃ (2M aq.[1][2] solution) 138.213.015 mLBase
Toluene Solvent-40 mLSolvent (Non-polar)
Ethanol Solvent-10 mLCo-solvent (Miscibility)
Step-by-Step Methodology

Phase 1: Reaction Assembly (Inert Atmosphere)

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a Schlenk line (Nitrogen/Vacuum manifold).[2]

  • Charging: Add 2-bromo-5-methylpyridine (1.72 g) and phenylboronic acid (1.46 g) to the flask.

  • Solvent Addition: Add Toluene (40 mL) and Ethanol (10 mL).

  • Degassing: Degas the solution by bubbling Nitrogen gas through it for 15 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg) and the 2M K₂CO₃ solution (15 mL) under a positive stream of Nitrogen.

Phase 2: Reaction & Monitoring 6. Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100°C oil bath) for 12–16 hours. 7. Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide (Rf ~0.[2]6) should disappear, and the product (Rf ~0.4, UV active) should appear.

Phase 3: Work-up & Purification [1][2] 8. Quench: Cool the mixture to room temperature. 9. Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). 10. Drying: Wash combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, and filter. 11. Concentration: Evaporate the solvent under reduced pressure to yield a crude yellow oil/solid. 12. Chromatography: Purify via silica gel flash chromatography.

  • Eluent: Gradient from 100% Hexane to 10% Ethyl Acetate/Hexane.[2]
  • Yield: Expected yield is 85–92% (approx.[2] 1.4 – 1.5 g).[2][4]

Reaction Mechanism

The synthesis proceeds via the Pd(0)/Pd(II) catalytic cycle. Understanding this cycle allows for troubleshooting (e.g., if the reaction stalls, oxygen may have oxidized the active Pd(0)).

MechanismPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd(II)-Br)Pd0->OxAdd+ Ar-BrTransMetTransmetallation(Base Activation)OxAdd->TransMet+ Ar'-B(OH)2+ BaseRedElimReductive Elimination(Product Release)TransMet->RedElimAr-Pd(II)-Ar'RedElim->Pd0- Product

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the regeneration of the Pd(0) species.[1][2]

Characterization & Validation

The following data confirms the identity and purity of This compound .

Physical Properties[2][4][5][6][7]
  • Appearance: White to pale yellow crystalline solid (recrystallized from hexane) or oil that solidifies upon standing.[2]

  • Melting Point: 53 – 57 °C [1].[2]

  • Boiling Point: 166 °C at 16 mmHg [1].[2]

Spectroscopic Data (Expected)
TechniqueSignal AssignmentInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.54 (d, J = 2.0 Hz, 1H)H-6 : Deshielded singlet/doublet (alpha to N).[1]
δ 7.98 (d, J = 7.5 Hz, 2H)Phenyl-H (ortho) : Coupling with meta protons.[1]
δ 7.65 (d, J = 8.0 Hz, 1H)H-3 : Ortho to phenyl ring.[1]
δ 7.58 (dd, J = 8.0, 2.0 Hz, 1H)H-4 : Coupling with H-3 and H-6.[1]
δ 7.48 – 7.38 (m, 3H)Phenyl-H (meta/para) .
δ 2.38 (s, 3H)Methyl Group : Characteristic singlet.[1]
¹³C NMR (100 MHz, CDCl₃)δ 155.2 (C2), 150.1 (C6), 139.2 (C), 137.5 (C4), 133.0 (C5), 128.8 (Ph), 128.5 (Ph), 126.8 (Ph), 120.5 (C3), 18.4 (CH₃)Confirms carbon skeleton.
GC-MS m/z = 169.1 [M]+Molecular ion peak confirms formula C₁₂H₁₁N.[1][2]
Quality Control Check[2]
  • Impurity Flag: A peak at ~7.26 ppm (CHCl₃) is solvent.[2] A peak at ~1.5 ppm usually indicates water/grease.[2]

  • Homocoupling: If a peak at m/z 154 (Biphenyl) appears in MS, it indicates homocoupling of phenylboronic acid, often due to excess oxidant (O₂) or insufficient base.

Applications in Drug Discovery & Materials[8]

  • OLED Emitters: This ligand is a standard cyclometalating ligand for Iridium(III) complexes (e.g., Ir(ppy)₂ derivatives).[2] The methyl group at the 5-position (para to the Ir-C bond in the complex) tunes the emission color (blue-shift relative to unsubstituted phenylpyridine) and improves solubility [2].

  • Medicinal Chemistry: The 2-phenylpyridine scaffold is a privileged structure found in various enzyme inhibitors.[2] The methyl group serves as a metabolic handle or a steric block to optimize binding affinity.[2]

References

  • ChemicalBook. (2025).[2] this compound Properties and melting point data.Link

  • Baranoff, E., et al. (2012).[2] Acid-Induced Degradation of Phosphorescent Dopants for OLEDs. Inorganic Chemistry.[2] (Contextual reference on Ir-complex stability using phenylpyridine ligands).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483. Link

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Link

Technical Guide: Solubility and Stability of 5-Methyl-2-phenylpyridine

[1][2]

Executive Summary

5-Methyl-2-phenylpyridine (CAS: 27012-22-2) serves as a critical heterocyclic scaffold in medicinal chemistry and organometallic catalysis (specifically Iridium-based OLED dopants).[1][2][3] Its physicochemical profile is defined by a lipophilic aromatic core (LogP ~2.[1][2]9) modulated by a weakly basic pyridine nitrogen (pKa ~4.73).[1][2]

For researchers, the primary challenges with this compound are its pH-dependent solubility —exhibiting poor aqueous solubility at neutral pH—and its susceptibility to oxidative degradation (N-oxidation and benzylic oxidation).[1][2] This guide provides a self-validating framework for characterizing, handling, and stabilizing this compound in preclinical workflows.

Part 1: Physicochemical Profile[1][2][4]

Understanding the fundamental constants of this compound is prerequisite to designing effective solubility and stability protocols.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Insight
Molecular Weight 169.22 g/mol Low MW favors high permeability.[1][2]
Physical State Solid (Low MP)Melting point 53–57 °C makes it prone to "oiling out" during purification or storage above ambient temps.[1][2]
pKa (Calculated) ~4.73 (Conjugate Acid)Less basic than pyridine (5.25).[1][2] The phenyl ring acts as an electron sink via conjugation, reducing N-electron density.[1][2]
LogP ~2.9Moderate lipophilicity.[1][2] Indicates high membrane permeability but limited aqueous solubility.[1][2]
H-Bond Donors/Acceptors 0 / 1Sole acceptor (Pyridine N) dictates pH-dependent solubility.[1][2]
Boiling Point 166 °C (at 16 mmHg)Volatile under high vacuum/heat; requires careful drying protocols.[1][2]

Part 2: Solubility Analysis

Mechanism of Solubility

The solubility of this compound is governed by the Henderson-Hasselbalch equation for bases.[1][2]

  • pH < pKa (Acidic): The pyridine nitrogen protonates (

    
    ), drastically increasing aqueous solubility.[1][2]
    
  • pH > pKa (Neutral/Basic): The compound exists in its neutral, lipophilic form (

    
    ), resulting in precipitation or oiling out in aqueous media.[1][2]
    
Solubility Profiling Workflow

The following diagram illustrates the decision matrix for solvent selection and solubility enhancement based on the compound's ionization state.

SolubilityWorkflowStartStart: this compoundCheckpHCheck Medium pHStart->CheckpHAcidicpH < 3.0 (Gastric Simulated)CheckpH->AcidicAcidic EnvNeutralpH 7.4 (Physiological)CheckpH->NeutralNeutral EnvProtonatedSpecies: Cationic (Py-H+)High SolubilityAcidic->ProtonatedNeutralSpeciesSpecies: Neutral (Py)Low Solubility (< 0.1 mg/mL)Neutral->NeutralSpeciesOrganicSolventUse Organic Co-solvents(DMSO, MeOH, DCM)NeutralSpecies->OrganicSolventFor AssaysSaltFormationStrategy: Salt Formation(HCl, Methanesulfonate)NeutralSpecies->SaltFormationFor Formulation

Figure 1: Solubility decision matrix based on pH-dependent ionization states.

Experimental Protocol 1: Thermodynamic Solubility Determination

Objective: Determine the equilibrium solubility in pH 7.4 buffer vs. 0.1 N HCl.

  • Preparation: Weigh 10 mg of this compound into two 4 mL glass vials.

  • Solvent Addition:

    • Vial A: Add 2 mL of PBS (pH 7.4).

    • Vial B: Add 2 mL of 0.1 N HCl.

  • Equilibration: Cap tightly. Shake at 25 °C for 24 hours (orbital shaker at 300 rpm).

    • Note: If the solid melts/oils out (due to MP ~55°C proximity), reduce temp to 20°C or use a crystalline salt form.[1][2]

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Validation: The concentration in Vial B should be significantly higher (>10-fold) than Vial A.[1][2]

Part 3: Stability Assessment

Degradation Pathways

This compound is generally stable but exhibits specific vulnerabilities:

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides or metabolic enzymes (CYP450), forming the N-oxide.[1][2]

  • Benzylic Oxidation: The 5-methyl group is activated by the aromatic ring, making it prone to radical oxidation to form the aldehyde or carboxylic acid, especially under light/air exposure.[1][2]

  • Photo-instability: Pyridine derivatives can undergo ring-opening or polymerization under UV light.[1][2]

Stability Testing Workflow

StabilityPathwaysCompoundThis compoundOxidantOxidative Stress(H2O2 / Air)Compound->OxidantLightPhotolytic Stress(UV / Vis)Compound->LightNOxideDegradant A:Pyridine N-OxideOxidant->NOxideN-oxidationBenzylOxDegradant B:5-Carboxylic AcidOxidant->BenzylOxMethyl OxidationColorChangeObservation:Yellow/Green DiscolorationLight->ColorChangeRadical Formation

Figure 2: Primary degradation pathways under environmental stress.[1][2]

Experimental Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and shelf-life risks.

Stress ConditionProtocolExpected Outcome
Oxidation 3% H₂O₂ at RT for 4 hours.Formation of N-oxide (M+16 peak in LC-MS).[1][2]
Acid Hydrolysis 1 N HCl at 60 °C for 4 hours.Stable (Pyridine ring is resistant to acid).[1][2]
Photolysis 1.2 million lux hours (ICH Q1B).[1][2]Potential discoloration (yellowing); check for benzylic oxidation.[1][2]
Thermal 60 °C (solid state) for 1 week.Check for melting/fusion; verify purity by HPLC.

Part 4: Handling and Storage Guidelines

Based on the stability profile, the following "Gold Standard" storage protocols are recommended to maintain >98% purity.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] The "Air Sensitive" classification (TCI) suggests slow oxidation over time.[1][2]

  • Temperature: Refrigerate (2–8 °C) . While stable at RT, the low melting point (53°C) means summer transport or lab fluctuations can cause phase changes (solid

    
     oil), altering dissolution rates.[1][2]
    
  • Light: Amber vials are mandatory to prevent benzylic radical formation.[1][2]

  • Container: Glass is preferred.[1][2] Avoid low-density plastics if the compound is in liquid/oiled-out state to prevent sorption.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47467, this compound.[1][2] Retrieved from [Link][1][2]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] (Contextual grounding for LogP/Solubility analysis).

A Senior Application Scientist's Guide to Sourcing High-Purity 5-Methyl-2-phenylpyridine for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in the Application of 5-Methyl-2-phenylpyridine

This compound, a substituted pyridine derivative, is a valuable heterocyclic building block in the realms of medicinal chemistry and materials science.[1][2] Its structural motif is a key component in the synthesis of a variety of compounds with potential therapeutic applications.[2] The phenylpyridine core is of significant interest in the development of novel pharmaceuticals and functional materials.[3] Given its role as a precursor in complex molecular architectures, the purity of this compound is of paramount importance. The presence of even minor impurities can have significant downstream consequences, leading to side reactions, altered biological activity, and difficulties in purification of the final compounds. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on navigating the commercial landscape of high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Commercial Supplier Landscape: A Comparative Overview

A variety of chemical suppliers offer this compound, with purity claims typically ranging from 95% to over 99%. However, the level of quality control and the comprehensiveness of the analytical data provided can vary significantly between suppliers. It is crucial for the end-user to perform due diligence beyond the catalog description.

Below is a summary of some commercial suppliers of this compound. This is not an exhaustive list, but it represents a snapshot of the market.

SupplierStated PurityAnalysis MethodCountry of Origin
TCI America≥98.0%GCJapan
Sigma-AldrichNo analytical data provided; buyer assumes responsibility for purity confirmation.[4]Not specifiedNot specified
CymitQuimica>98.0% to 99.95%GCNot specified
A C Ints95%+Not specifiedNot specified
ChemSceneNot specifiedNot specifiedNot specified
ChemicalBookVarious suppliers listed with differing specificationsNot specifiedChina, Germany, Japan, etc.[5]

A Note on "Research Grade" vs. cGMP: For early-stage research, a high-purity grade from a reputable supplier may be sufficient. However, for later-stage drug development and clinical trials, sourcing from a supplier that adheres to current Good Manufacturing Practices (cGMP) is essential.[6] This ensures a higher level of quality control, process documentation, and batch-to-batch consistency.

Navigating Quality Control: A Proactive Approach

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the purity and identity of a specific batch of a chemical. Researchers should always request and carefully review the CoA before purchasing and using this compound.

A comprehensive CoA should include:

  • Compound Identification: Confirmation of the chemical structure, typically through methods like ¹H NMR and ¹³C NMR spectroscopy.

  • Purity Assessment: A quantitative measure of purity, most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8]

  • Residual Solvents: Identification and quantification of any remaining solvents from the synthesis and purification process.

  • Water Content: Determination of the water content, usually by Karl Fischer titration.

  • Elemental Analysis: Confirmation of the elemental composition of the compound.

  • Physical Properties: Appearance, melting point, and other relevant physical data.

The following flowchart illustrates a recommended workflow for qualifying a new supplier of this compound:

A Identify Potential Suppliers B Request Certificate of Analysis (CoA) for a recent batch A->B C Review CoA for completeness and adherence to specifications B->C D Does the CoA meet the required purity and analytical standards? C->D E Order a small sample for in-house validation D->E Yes I Reject supplier and return to supplier identification D->I No F Perform in-house analytical testing (e.g., NMR, HPLC/GC) E->F G Does the in-house data match the supplier's CoA? F->G H Qualify supplier and proceed with larger-scale purchase G->H Yes G->I No A Sample of this compound B Structural Confirmation (NMR) A->B C Purity Assessment (GC/HPLC) A->C D Water Content (Karl Fischer) A->D E Comprehensive Quality Profile B->E C->E D->E

Sources

5-Methyl-2-phenylpyridine: From Synthetic Challenge to Pharmacological Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract 5-Methyl-2-phenylpyridine (CAS: 27012-22-2) represents a critical structural isomer in the study of pyridine-based neurotoxicity and a versatile ligand in optoelectronic materials science. Historically significant for its structural juxtaposition to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this molecule has evolved from a synthetic curiosity to a high-value intermediate. This technical guide delineates the transition from classical ring-synthesis methods to precision palladium-catalyzed cross-coupling, analyzes its pharmacological safety profile relative to MPP+, and details its utility in Iridium(III)-based OLED phosphors.

Historical & Structural Context[1]

The MPTP Shadow and SAR Boundaries

The discovery of this compound's biological relevance is inextricably linked to the "MPTP Incident" of the early 1980s. When the synthetic opioid byproduct MPTP was found to induce irreversible Parkinsonian symptoms, it triggered a massive search for structural analogs to define the Structure-Activity Relationship (SAR) of dopaminergic neurotoxicity.

  • The Toxin: MPTP is metabolized by MAO-B into MPP+ (1-methyl-4-phenylpyridinium), which accumulates in dopaminergic neurons via the dopamine transporter (DAT), inhibiting mitochondrial Complex I.

  • The Probe: this compound serves as a critical negative control in these studies. Unlike MPTP, the 2-phenyl isomer does not undergo the specific bio-activation required to form a neurotoxic cation that fits the DAT transporter. Research has consistently shown that while 4-phenylpyridine derivatives (like MPP+) are toxic, 2-phenylpyridine derivatives (including this compound) generally lack this specific dopaminergic toxicity, making them essential tools for mapping the safety limits of pyridine-based drugs.

The Optoelectronic Renaissance

Beyond pharmacology, the 2-phenylpyridine (ppy) core is the "hydrogen atom" of phosphorescent Organic Light-Emitting Diodes (OLEDs). Cyclometalated Iridium(III) complexes using ppy ligands are the industry standard for green emission. The addition of a methyl group at the 5-position (of the pyridine ring) is a strategic modification used to:

  • Tune Emission: Alter the HOMO/LUMO levels to shift emission wavelength.

  • Prevent Quenching: The steric bulk of the methyl group can reduce intermolecular interactions that lead to self-quenching in solid-state films.

Synthetic Evolution: Methodology & Protocols

The Historical Struggle: Chichibabin Synthesis

Early 20th-century synthesis of substituted pyridines relied on the Chichibabin pyridine synthesis —the condensation of aldehydes with ammonia.[1]

  • The Flaw: To synthesize this compound, one would theoretically condense acetophenone with propionaldehyde and ammonia.

  • The Reality: This method yields a "tarry" mixture of isomers (e.g., 4-phenyl derivatives, di-pyridines) requiring tedious fractional distillation. It is non-viable for high-purity research applications.

The Modern Standard: Suzuki-Miyaura Cross-Coupling

The definitive method for synthesizing this compound today is the Palladium-catalyzed Suzuki-Miyaura coupling. This route offers regioselectivity that classical condensation cannot match.

Experimental Protocol: this compound

Objective: Synthesis of this compound from 2-bromo-5-methylpyridine.

Reaction Scheme:



ReagentEquivalentsRole
2-Bromo-5-methylpyridine 1.0 eqElectrophile (Halide)
Phenylboronic Acid 1.2 eqNucleophile (Boronate)
Pd(PPh3)4 0.05 eq (5 mol%)Catalyst (Pd(0))
Na2CO3 (2M aq) 3.0 eqBase (Activation)
Toluene : Ethanol 4:1 RatioSolvent System

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Why: Pd(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

  • Solvent Degassing: Sparge the Toluene/Ethanol mixture with inert gas for 20 minutes prior to use. Why: Dissolved oxygen promotes homocoupling of the boronic acid (Glaser coupling) and oxidizes the phosphine ligands.

  • Reagent Addition: Charge the flask with 2-bromo-5-methylpyridine (10 mmol), Phenylboronic acid (12 mmol), and Pd(PPh3)4 (0.5 mmol). Add the degassed solvent mixture (40 mL).

  • Base Activation: Add the 2M Na2CO3 solution (15 mL) via syringe. The mixture will likely turn biphasic.

  • Reflux: Heat the reaction mixture to vigorous reflux (approx. 90-100°C) for 12 hours. Monitor via TLC (Silica, 10% EtOAc/Hexanes). The starting bromide spot should disappear.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).

  • Characterization: Product is a colorless to pale yellow oil/solid (MP ~55°C).

Mechanistic Insight

The efficiency of the Suzuki coupling relies on the Catalytic Cycle , which overcomes the high bond dissociation energy of the C-Halogen bond.

  • Oxidative Addition: The electron-rich Pd(0) species inserts into the C-Br bond of 2-bromo-5-methylpyridine, forming a stable Pd(II) intermediate. This is often the rate-determining step.

  • Transmetallation: The base (Na2CO3) activates the phenylboronic acid, forming a boronate "ate" complex. This nucleophilic phenyl group is then transferred to the Pd(II) center, replacing the bromide.

  • Reductive Elimination: The two organic fragments (Phenyl and Methylpyridine) on the Pd(II) center couple to form the C-C bond, regenerating the Pd(0) catalyst.

Visualizations

Diagram 1: Comparative Neurotoxicity & Structure

This diagram illustrates the structural relationship between the neurotoxin (MPP+) and the target molecule, highlighting the "Safety Isomerism."

Neurotoxicity MPTP MPTP (Pro-Toxin) MAOB MAO-B Enzyme MPTP->MAOB Metabolism MPP MPP+ (Active Neurotoxin) DAT Dopamine Transporter (Uptake) MPP->DAT High Affinity Target This compound (Target Molecule) Target->MAOB Inhibitor/Substrate? Target->DAT Low/No Affinity MAOB->MPP Tox Mitochondrial Complex I Inhibition DAT->Tox Safe No DAT Uptake (Non-Toxic) DAT->Safe

Caption: Structural divergence determines toxicity. Unlike MPTP, this compound does not form a DAT-transportable toxin.

Diagram 2: Suzuki Catalytic Cycle

The mechanistic pathway for the synthesis described in Section 2.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Br Complex) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Activated) OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product This compound RedElim->Product Substrate 2-Bromo-5-methylpyridine Substrate->OxAdd Boronic Phenylboronic Acid Boronic->TransMet

Caption: The Pd(0)-mediated cycle allows for the precise coupling of the phenyl ring to the pyridine 2-position.

References

  • Synthesis via Suzuki Coupling

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
    • [Link]

  • Neurotoxicity & MPTP Context

    • 1-Methyl-4-phenylpyridine (MPP+) Is Toxic to Mesencephalic Dopamine Neurons in Culture.[2] Neuroscience Letters.[2]

    • [Link]

  • OLED Application (Iridium Complexes)

    • The design and synthesis of green emissive iridium(III) complexes.[3][4] Dalton Transactions (RSC).

    • [Link]

  • Chemical Data & Safety

    • This compound Compound Summary. PubChem.

    • [Link]

Sources

Technical Guide: Reactivity Profiles and Synthetic Utility of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenylpyridine (CAS: 27012-22-2) represents a "push-pull" heterocyclic system where the electron-deficient pyridine ring and the electron-rich phenyl ring create distinct zones of reactivity. For the drug development scientist or materials chemist, this molecule is not merely a substrate but a bifunctional scaffold. The 2-phenylpyridine (2-ppy) core is the industry standard for cyclometalated iridium phosphors (OLEDs), while the 5-methyl group provides a handle for late-stage functionalization via benzylic oxidation.

This guide dissects the molecule into three reactive domains:

  • The Phenyl Ring: Susceptible to Electrophilic Aromatic Substitution (EAS).[1]

  • The Pyridine Ring & Methyl Group: Susceptible to Nucleophilic attack and Benzylic Oxidation.

  • The N-C2 Axis: The site of Chelation-Assisted C-H Activation.

Part 1: Electronic Topography & Reactivity Map

To manipulate this molecule effectively, one must understand the electronic competition between the two rings.

  • Pyridine Ring (π-Deficient): The electronegative nitrogen withdraws electron density, deactivating the ring toward electrophiles but activating it toward nucleophiles. The 5-methyl group acts as a weak electron donor (via hyperconjugation), slightly mitigating this deficiency but not overcoming it.

  • Phenyl Ring (π-Rich): Relative to the pyridine, the phenyl ring is electron-rich. However, the pyridine ring acts as an electron-withdrawing substituent on the phenyl ring.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for selecting reaction conditions based on the desired site of modification.

ReactivityMap Start This compound Condition1 Electrophilic Conditions (HNO3, Br2) Start->Condition1 Acidic Media Condition2 Oxidative Conditions (KMnO4, SeO2) Start->Condition2 Radical/Oxidant Condition3 Metalation Conditions (IrCl3, Pd(OAc)2) Start->Condition3 Coordination Outcome1 Phenyl Ring Substitution (Para > Ortho) Condition1->Outcome1 Pyridine N Protonates (Deactivates Pyridine) Outcome2 Benzylic Oxidation (Methyl -> Carboxylic Acid) Condition2->Outcome2 H-Atom Abstraction Outcome3 Cyclometalation (C-H Activation at Phenyl Ortho) Condition3->Outcome3 N-Directed

Figure 1: Decision matrix for functionalizing this compound based on reaction class.

Part 2: The Phenyl Ring – Electrophilic Aromatic Substitution

Mechanistic Insight

In the presence of strong acids (e.g., nitration or sulfonation), the pyridine nitrogen is protonated to form the pyridinium ion. This cationic species is highly electron-withdrawing (


), effectively "shutting down" the pyridine ring to electrophilic attack. Consequently, EAS occurs exclusively on the phenyl ring.

The pyridinium unit acts as a meta-director relative to itself, but since it is attached to the phenyl ring, it directs incoming electrophiles to the meta position of the phenyl ring relative to the pyridine connection. However, experimental data on 2-phenylpyridine often shows a mixture favoring the para (4') and ortho (2') positions of the phenyl ring due to resonance stabilization of the intermediate sigma complex, competing with the inductive withdrawal of the pyridine.

Protocol: Regioselective Nitration

Objective: Synthesis of 2-(4-nitrophenyl)-5-methylpyridine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent: Concentrated Sulfuric Acid (

    
    )
    
  • Reagent: Fuming Nitric Acid (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Cool 5 mL of conc.

    
     to 0°C in an ice bath. Slowly add 1.0 g (5.9 mmol) of this compound. Note: The reaction is exothermic due to pyridinium formation.
    
  • Addition: Dropwise add a mixture of fuming

    
     (1.2 eq) and conc. 
    
    
    
    (1 mL) while maintaining the temperature below 5°C.
  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 2 hours.

    • Why: The protonated pyridine ring deactivates the system, requiring thermal energy to overcome the activation barrier for the phenyl ring substitution.

  • Quench: Pour the reaction mixture onto 50 g of crushed ice.

  • Neutralization: Carefully basify to pH 8 using 20% NaOH solution. Caution: Heat evolution.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: The crude mixture will likely contain para- (major) and ortho- (minor) isomers. Separate via flash column chromatography (Hexane/EtOAc).

Part 3: The Pyridine Ring – Benzylic Oxidation

Mechanistic Insight

The 5-methyl group is chemically distinct from the aromatic protons. It is "benzylic" (or "picolinic") in nature. The electron-deficient pyridine ring increases the acidity of these protons, making them susceptible to radical abstraction and oxidation. Converting the methyl group to a carboxylic acid creates 6-phenylnicotinic acid , a valuable intermediate for amide coupling in drug discovery.

Protocol: Permanganate Oxidation to Carboxylic Acid

Objective: Synthesis of 6-phenylnicotinic acid (2-phenyl-5-pyridinecarboxylic acid).

Reagents:

  • Substrate: this compound[2][3][4][5]

  • Oxidant: Potassium Permanganate (

    
    )[6]
    
  • Solvent: Water/Pyridine (2:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of substrate in 15 mL of Water/Pyridine mixture.

    • Why Pyridine solvent? It solubilizes the organic substrate and withstands the harsh oxidative conditions better than alcohols.

  • Oxidation: Heat the mixture to 80°C. Add

    
     (4.0 eq) in small portions over 1 hour.
    
    • Visual Check: The purple color should dissipate to brown (

      
       precipitate) as the reaction proceeds.
      
  • Reflux: Stir at 90°C for 4 hours. If purple color persists, the reaction is complete. If it turns brown immediately, add slightly more oxidant.

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Acidification: The filtrate contains the carboxylate salt. Cool to room temperature and acidify to pH 3 with 2M HCl.

  • Crystallization: The product, 6-phenylnicotinic acid, is amphoteric but less soluble at its isoelectric point. It should precipitate as a white/off-white solid. Filter and dry.

Data Summary: Oxidation Methods

MethodOxidantProductProsCons
Permanganate

Carboxylic AcidRobust, cheap, aqueousGenerates

waste
Selenium Dioxide

AldehydeSelective for aldehydeToxic selenium waste
Aerobic/Catalytic

/ NHPI / Co(OAc)2
Carboxylic AcidGreen chemistry, scalableRequires high pressure/temp

Part 4: The Coordination Interface – C-H Activation

Mechanistic Insight

This is the most commercially significant reactivity profile for this compound. The nitrogen lone pair coordinates to a soft metal (Ir, Pt, Pd), bringing the metal into proximity with the ortho-C-H bond of the phenyl ring. This facilitates Cyclometalation , forming a stable 5-membered metallocycle.

The 5-methyl group plays a crucial role here: it exerts an electronic effect on the pyridine ring, raising the HOMO energy of the resulting complex, which typically results in a red-shift of the emission compared to the unsubstituted ligand.

Protocol: Synthesis of Iridium(III) Dimer

Objective: Synthesis of the chloro-bridged dimer


.

Reagents:

  • Substrate: this compound (2.2 eq)[2]

  • Metal Source: Iridium(III) chloride hydrate (

    
    ) (1.0 eq)
    
  • Solvent: 2-Ethoxyethanol / Water (3:1)[7]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine

    
     hydrate and the ligand in the solvent mixture.
    
    • Why 2-Ethoxyethanol? It has a high boiling point (135°C) and excellent solubility for both inorganic salts and organic ligands.

  • Deoxygenation: Bubble Nitrogen (

    
    ) through the solution for 15 minutes.
    
    • Critical: Oxygen can oxidize the intermediate hydride species or quench the triplet states of the product, though for synthesis, avoiding Ir(IV) formation is the main goal.

  • Reflux: Heat to 110°C (reflux) for 24 hours.

  • Precipitation: The product is insoluble in the solvent mixture. A yellow/orange solid will precipitate.

  • Workup: Cool to room temperature. Add water to complete precipitation.

  • Filtration: Filter the solid. Wash with water (to remove unreacted

    
    ) and then with cold methanol (to remove excess ligand).
    
  • Yield: Expect >75% yield of the bridged dimer. This intermediate is generally used directly for downstream substitution (e.g., adding acetylacetone).

Cyclometalation L This compound Coord N-Coordination (Kinetic Product) L->Coord Ir IrCl3 · xH2O Ir->Coord CH C-H Activation (Thermodynamic) Coord->CH Heat (110°C) Dimer Bridged Dimer [Ir(L)2(µ-Cl)]2 CH->Dimer Dimerization

Figure 2: Pathway for the formation of the Iridium(III) cyclometalated dimer.

References

  • General Heterocyclic Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming pyridine deactivation and phenyl ring preference in EAS).
  • Nitration Selectivity: Katritzky, A. R., & Kingsland, M. (1968). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide.[8] Journal of the Chemical Society B: Physical Organic.

  • Oxidation of Methylpyridines: Das, S., et al. (2011). Selective oxidation of methylpyridines to pyridinecarboxylic acids. Tetrahedron Letters.
  • Iridium Cyclometalation: Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry.

  • Properties of this compound: PubChem Compound Summary for CID 47467.

Sources

Methodological & Application

The Versatile Role of 5-Methyl-2-phenylpyridine in Modern Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Catalytic Pathways with a Modified Phenylpyridine Ligand

In the landscape of transition metal catalysis, the quest for ligands that offer precise control over reactivity and selectivity is paramount. The 2-phenylpyridine scaffold has long been recognized as a privileged directing group, enabling a myriad of C-H functionalization reactions. This guide focuses on a valuable derivative, 5-methyl-2-phenylpyridine, and its applications as a ligand in catalysis. The introduction of a methyl group at the 5-position of the pyridine ring, para to the nitrogen atom, subtly yet significantly modulates the electronic and steric properties of the ligand. This modification can influence the stability of organometallic intermediates, the kinetics of catalytic cycles, and the regioselectivity of bond-forming reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides not only detailed, step-by-step protocols for key catalytic transformations but also delves into the mechanistic rationale behind the experimental designs. Our aim is to equip you with the knowledge to effectively harness the potential of this compound in your synthetic endeavors.

I. The Foundation: Understanding the Ligand's Role in C-H Activation

The primary function of this compound in many catalytic systems is to act as a directing group, facilitating the activation of an otherwise inert C-H bond on the phenyl ring. This is typically achieved through a process called cyclometalation, where the nitrogen of the pyridine coordinates to the metal center, bringing it in close proximity to an ortho C-H bond of the phenyl ring. This chelation assistance lowers the activation energy for C-H bond cleavage, leading to the formation of a stable cyclometalated intermediate.[1]

The electronic nature of the 5-methyl group, being electron-donating, can enhance the electron density on the pyridine nitrogen, potentially strengthening its coordination to the metal center. This can influence the stability and reactivity of the resulting metallacycle.

Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.

II. Palladium-Catalyzed ortho-Arylation: A Protocol for C-C Bond Formation

One of the most powerful applications of 2-phenylpyridine-type ligands is in the palladium-catalyzed direct arylation of the phenyl ring.[2] This transformation allows for the construction of biaryl motifs, which are prevalent in pharmaceuticals and functional materials. The following protocol is a representative procedure for the ortho-arylation of this compound, adapted from established methods for 2-phenylpyridine.[2][3]

Protocol 1: Palladium-Catalyzed ortho-Arylation of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • 1,2-Dichloroethane (DCE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OTf)₂ (0.1 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (5 mL) to the tube.

  • Stir the mixture at room temperature for 5 minutes.

  • Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-arylated product.

Causality and Insights:

  • Palladium(II) acetate is a common and effective palladium precursor for C-H activation catalysis.[4]

  • Copper(II) trifluoromethanesulfonate acts as a co-oxidant to facilitate the regeneration of the active Pd(II) catalyst.[2]

  • tert-Butyl hydroperoxide serves as the terminal oxidant in this catalytic cycle.[2]

  • The methyl group on the pyridine ring can subtly influence the reaction rate and yield. Its electron-donating nature may stabilize the palladacycle intermediate, potentially affecting the overall efficiency of the catalytic cycle.

III. Iridium-Catalyzed ortho-Borylation: Synthesis of Valuable Boronate Esters

Arylboronate esters are exceptionally versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Iridium-catalyzed C-H borylation has emerged as a powerful tool for their synthesis, often exhibiting high regioselectivity.[5][6] The use of this compound as a directing group allows for the selective installation of a boronate ester at the ortho position of the phenyl ring.

Protocol 2: Iridium-Catalyzed ortho-Borylation of this compound

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3 mol%) to a dry vial.

  • Add anhydrous THF (5 mL) to the vial.

  • Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

  • Stir the reaction mixture at 80 °C for 16-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the ortho-borylated product.

Causality and Insights:

  • [Ir(cod)OMe]₂ and dtbpy form the active iridium catalyst for the C-H borylation reaction.[5]

  • Bis(pinacolato)diboron is the boron source for the transformation.[6]

  • The directing ability of the pyridine nitrogen in this compound is crucial for achieving high ortho-selectivity, overriding the inherent steric preferences often observed in iridium-catalyzed borylations.

IV. Copper-Catalyzed ortho-Amination: A Gateway to Nitrogen-Containing Molecules

The introduction of a nitrogen-containing functional group is a cornerstone of pharmaceutical and agrochemical synthesis. Copper-catalyzed C-H amination provides a direct route to achieve this transformation. The 2-phenylpyridine scaffold can effectively direct this reaction to the ortho position.[7]

Protocol 3: General Procedure for Copper-Catalyzed ortho-Amination

Materials:

  • This compound

  • Amine coupling partner (e.g., a secondary amine or an amide)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dicumyl peroxide (DCP) as an oxidant

  • Toluene or another suitable high-boiling solvent

Procedure:

  • To a pressure-rated vial, add this compound (1.0 mmol), the amine (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Add the solvent (e.g., toluene, 3 mL).

  • Add the oxidant, for instance, dicumyl peroxide (2.0 mmol).

  • Seal the vial and heat the reaction mixture to 120-140 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Causality and Insights:

  • Copper(II) acetate is a cost-effective and efficient catalyst for C-N bond formation.[7]

  • An oxidant is required to facilitate the catalytic cycle, which is believed to proceed through a Cu(I)/Cu(III) or a radical pathway.

  • The choice of amine coupling partner will determine the nature of the introduced nitrogen functionality.

V. Synthesis of a Key Precursor: Cyclopalladated Acetate-Bridged Dimer

The cyclopalladated acetate-bridged dimer of 2-phenylpyridine is a stable, isolable, and highly useful precursor for a variety of palladium-catalyzed reactions. Its synthesis from palladium(II) acetate is a fundamental starting point for many applications.

Caption: Synthesis of the cyclopalladated palladium dimer.

Protocol 4: Synthesis of the Cyclopalladated Acetate-Bridged Dimer of this compound

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)[8]

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve palladium(II) acetate (1.0 mmol) in glacial acetic acid (20 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 118 °C) for 1-2 hours. A yellow precipitate should form.

  • Allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by filtration and wash it with water and then with a small amount of cold ethanol or diethyl ether.

  • Dry the solid under vacuum to obtain the cyclopalladated dimer. The product can be characterized by ¹H NMR spectroscopy, which will show characteristic shifts for the cyclometalated phenyl ring protons.[9]

VI. Asymmetric Catalysis: The Next Frontier

While the primary focus of this guide has been on achiral transformations, the development of chiral ligands based on the 2-phenylpyridine scaffold is an active area of research.[10][11] The introduction of chirality can be achieved by several strategies:

  • Introducing a chiral center in the pyridine or phenyl ring.

  • Creating atropisomerism by introducing bulky substituents at the positions flanking the C-N bond between the two rings.

  • Attaching a chiral auxiliary to the ligand framework.

The development of such chiral derivatives of this compound would open up possibilities for enantioselective C-H functionalization reactions, a highly sought-after goal in modern synthetic chemistry.

VII. Data Summary

ApplicationTransition MetalKey ReagentsProduct Type
ortho-ArylationPalladiumArylboronic acid, Pd(OAc)₂, Cu(OTf)₂, TBHPBiaryl Compound
ortho-BorylationIridiumB₂pin₂, [Ir(cod)OMe]₂, dtbpyArylboronate Ester
ortho-AminationCopperAmine, Cu(OAc)₂, OxidantN-Arylated Compound

VIII. Conclusion

This compound is a versatile and valuable ligand in transition metal catalysis. Its ability to act as an effective directing group enables a range of selective C-H functionalization reactions, providing efficient routes to important chemical building blocks. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists seeking to explore the synthetic potential of this ligand. As research in this field continues to evolve, the development of new catalytic systems and asymmetric applications based on the this compound scaffold is anticipated to further expand its utility in organic synthesis.

References

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Palladium(II)-Catalyzed Ortho Arylation of 2-Phenylpyridineswith Potassium Aryltrifluoroborates by C-H Functionalization. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications. [Link]

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules. [Link]

  • Synthesis of a cyclometalated 1,3,5-triphenylpyrazole palladium dimer and its activity towards cross coupling reactions. Dalton Transactions. [Link]

  • Bimetallic Iridium(III) Complexes Consisting of Ir(ppy)2 Units (ppy = 2-Phenylpyridine) and Two Laterally Connected N∧N Chelates as Bridge: Synthesis, Separation, and Photophysical Properties. Inorganic Chemistry. [Link]

  • Pd(II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts. Tetrahedron Letters. [Link]

  • Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. Polyhedron. [Link]

  • Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews. [Link]

  • Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. Organic Letters. [Link]

  • What is the best way to prepare Palladium from Palladium Acetate? I know it can be prepared from Palladium Nitrate traditionally. ResearchGate. [Link]

  • Weakly Coordinating Directing Groups for Ruthenium(II)- Catalyzed CH Activation. Angewandte Chemie International Edition. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Chemistry – An Asian Journal. [Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. Inorganica Chimica Acta. [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Classical vs. Non-Classical Cyclometalated Pt(II) Complexes. Molecules. [Link]

  • Ruthenium-Catalyzed Direct C–H Bond Arylations of Heteroarenes. Organic Letters. [Link]

  • Palladium(II) acetate. Wikipedia. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. [Link]

  • Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry. [Link]

  • Palladium(II) Acetate. Organic Chemistry Portal. [Link]

  • Reblooming of the cis-Bis(2-phenylpyridine) Platinum(II) Complex: Synthesis Updating, Aggregation-Induced Emission, Electroluminescence, and Cell Imaging. Inorganic Chemistry. [Link]

  • Ruthenium-Catalyzed C(sp 2 )–H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. Organic Letters. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. [Link]

  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Ruthenium-Catalyzed C–H Bond Arylations of Arenes Bearing Removable Directing Groups via Six-Membered Ruthenacycles. Organic Letters. [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship. [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics. [Link]

  • Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. Nature Communications. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Letters. [Link]

  • Borylation. Wikipedia. [Link]

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The Versatility of 5-Methyl-2-phenylpyridine: A Technical Guide for OLED and Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of advanced materials, the strategic selection of molecular building blocks is paramount to achieving desired optoelectronic and physicochemical properties. 5-Methyl-2-phenylpyridine, a substituted aromatic heterocycle, has emerged as a molecule of significant interest in the fields of Organic Light-Emitting Diodes (OLEDs) and liquid crystals. Its unique structure, featuring a pyridine ring, a phenyl group, and a methyl substituent, offers a compelling combination of electronic, photophysical, and steric characteristics.[1][2] The nitrogen atom in the pyridine ring provides a coordination site for metal complexes, crucial for phosphorescent OLED emitters, while the overall rigid, elongated shape of the molecule is a foundational characteristic for the design of liquid crystalline materials.[3][4] This guide provides an in-depth exploration of the application of this compound in these two cutting-edge technologies, complete with detailed experimental protocols for its synthesis and integration into functional devices and materials.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties influence its reactivity, solubility, and performance in various material systems.

PropertyValueReference
Molecular Formula C₁₂H₁₁N[2]
Molecular Weight 169.23 g/mol [1]
Appearance White to orange to green powder or crystal
Melting Point 53.0 to 57.0 °C
Boiling Point 166 °C at 16 mmHg
Maximum Absorption Wavelength (λmax) 275 nm (in Ethanol)
CAS Number 27012-22-2[2]

PART 1: Application in Organic Light-Emitting Diodes (OLEDs)

The phenylpyridine scaffold is a cornerstone in the development of highly efficient phosphorescent emitters for OLEDs. When complexed with heavy metals like iridium, these ligands facilitate strong spin-orbit coupling, enabling the harvesting of both singlet and triplet excitons and leading to high quantum efficiencies.[3][5] The methyl group in this compound can subtly influence the electronic properties and steric hindrance of the resulting metal complex, allowing for fine-tuning of the emission color and device performance.[6]

Causality in Experimental Design: Why this compound for OLED Emitters?

The choice of this compound as a ligand in an iridium(III) complex is deliberate. The 2-phenylpyridine core provides the necessary C^N cyclometalating structure for forming stable, emissive Ir(III) complexes.[3][7] The methyl group at the 5-position of the pyridine ring acts as a weak electron-donating group. This can raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting complex, potentially leading to a blue-shift in the emission color compared to an unsubstituted 2-phenylpyridine complex.[6] Furthermore, the steric bulk of the methyl group can influence the packing of the molecules in the solid state, which may reduce aggregation-induced quenching and improve the photoluminescence quantum yield in thin films.

Protocol 1: Synthesis of a Phosphorescent Iridium(III) Emitter with this compound

This protocol details the synthesis of a representative cyclometalated iridium(III) complex, fac-Tris(this compound)iridium(III) [Ir(mppy)₃], a potential green-emitting phosphorescent material.

Workflow Diagram:

cluster_synthesis Synthesis of [Ir(mppy)3] start Reactants: - Iridium(III) chloride hydrate - this compound - 2-ethoxyethanol/water reflux Reflux under Argon (Formation of dichloro-bridged dimer) start->reflux Step 1 ancillary Addition of Ancillary Ligand (e.g., acetylacetone) and Glycerol reflux->ancillary Step 2 reflux2 Reflux under Argon ancillary->reflux2 Step 3 purification Purification: - Column Chromatography - Recrystallization reflux2->purification Step 4 characterization Characterization: - NMR Spectroscopy - Mass Spectrometry - Photoluminescence Spectroscopy purification->characterization Step 5

Caption: Workflow for the synthesis of the [Ir(mppy)₃] complex.

Step-by-Step Methodology:

  • Synthesis of the Dichloro-bridged Iridium Dimer:

    • In a 100 mL round-bottom flask, combine Iridium(III) chloride hydrate (1.0 mmol), this compound (2.5 mmol), and a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

    • Purge the mixture with argon for 20 minutes to remove dissolved oxygen.

    • Heat the reaction mixture to reflux under an argon atmosphere for 24 hours.

    • Cool the mixture to room temperature. A yellow precipitate, the dichloro-bridged dimer, will form.

    • Collect the precipitate by filtration, wash with methanol, and dry under vacuum.

  • Formation of the Tris-cyclometalated Complex:

    • In a 100 mL round-bottom flask, suspend the iridium dimer (0.5 mmol) and this compound (1.5 mmol) in glycerol (30 mL).

    • Add a small amount of silver trifluoromethanesulfonate (AgOTf) (approx. 0.1 mmol) to facilitate the reaction.

    • Heat the mixture to 180 °C under an argon atmosphere for 48 hours.

    • Cool the reaction to room temperature and add 1 M hydrochloric acid (100 mL).

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with hexane.

  • Purification:

    • The crude product is purified by column chromatography on silica gel, using a mixture of dichloromethane and hexane as the eluent.

    • Further purification can be achieved by recrystallization from a solvent system like dichloromethane/methanol.

  • Characterization:

    • Confirm the structure and purity of the synthesized [Ir(mppy)₃] complex using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Evaluate the photophysical properties by measuring the absorption and photoluminescence spectra in a suitable solvent (e.g., dichloromethane) and as a thin film.

Protocol 2: Fabrication of a Simple Multilayer OLED Device

This protocol describes the fabrication of a basic OLED device using the synthesized [Ir(mppy)₃] as a phosphorescent dopant in an emissive layer.

Device Architecture Diagram:

cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) e.g., TCTA EML Emissive Layer (EML) Host:CBP, Dopant:[Ir(mppy)3] HBL Hole Blocking Layer (HBL) e.g., BCP ETL Electron Transport Layer (ETL) e.g., Alq3 Cathode Cathode (LiF/Al)

Caption: A typical multilayer OLED device architecture.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10 minutes to increase the work function of the ITO.

  • Thin Film Deposition (High Vacuum Thermal Evaporation):

    • Transfer the cleaned ITO substrates into a high vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers and the cathode sequentially without breaking the vacuum.

    • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA).

    • Emissive Layer (EML): Co-evaporate 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host material and the synthesized [Ir(mppy)₃] as the dopant. A typical doping concentration is 6-10 wt%. The thickness of this layer is typically 20 nm. The deposition rates of the host and dopant must be carefully controlled to achieve the desired concentration.

    • Hole Blocking Layer (HBL): Deposit a 10 nm layer of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

    • Electron Transport Layer (ETL): Deposit a 30 nm layer of Tris(8-hydroxyquinolinato)aluminium (Alq₃).

  • Cathode Deposition:

    • Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection.

    • Follow with a 100 nm thick layer of Aluminum (Al) to serve as the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

PART 2: Application in Liquid Crystals

The rigid, rod-like (calamitic) structure of phenylpyridine derivatives makes them excellent candidates for the core of liquid crystalline molecules.[8][9] By attaching flexible alkyl or alkoxy chains to the this compound core, it is possible to induce mesophase behavior, where the material exhibits properties intermediate between those of a crystalline solid and an isotropic liquid.[4][8] The polarity and geometry of the pyridine ring can influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures.[10]

Causality in Experimental Design: Why this compound for Liquid Crystals?

The design of a liquid crystal molecule based on this compound leverages its inherent structural anisotropy. The phenyl and pyridine rings form a rigid core, which is essential for the orientational order that defines a liquid crystal phase. The introduction of a flexible terminal chain, such as an alkoxy group, provides the necessary mobility and helps to disrupt the perfect three-dimensional order of a crystal, allowing for the formation of mesophases over a specific temperature range. The methyl group can influence the molecule's aspect ratio and intermolecular interactions, thereby affecting the stability and range of the liquid crystal phases.[8]

Protocol 3: Synthesis of a this compound-Based Liquid Crystal

This protocol outlines the synthesis of a representative calamitic liquid crystal, 2-(4-hexyloxyphenyl)-5-methylpyridine, based on structures reported in the literature.[8]

Workflow Diagram:

cluster_synthesis_lc Synthesis of a Phenylpyridine Liquid Crystal start Reactants: - 2-Bromo-5-methylpyridine - 4-(Hexyloxy)phenylboronic acid - Pd(PPh3)4 catalyst, Na2CO3 reaction Suzuki Coupling Reaction in Toluene/Ethanol/Water start->reaction reflux Reflux under Argon reaction->reflux workup Aqueous Workup and Extraction reflux->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR Spectroscopy - Mass Spectrometry purification->characterization

Caption: Suzuki coupling workflow for liquid crystal synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve 2-Bromo-5-methylpyridine (10 mmol), 4-(hexyloxy)phenylboronic acid (12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol) in a mixture of toluene (50 mL) and ethanol (15 mL).

    • Add a 2 M aqueous solution of sodium carbonate (20 mL).

  • Reaction Execution:

    • Purge the reaction mixture with argon for 20 minutes.

    • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Further purify the product by recrystallization from ethanol to obtain a pure, crystalline solid.

  • Characterization:

    • Confirm the chemical structure of 2-(4-hexyloxyphenyl)-5-methylpyridine using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Characterization of Liquid Crystalline Phases

This protocol describes the standard techniques used to identify and characterize the mesophases of the synthesized compound.

Step-by-Step Methodology:

  • Polarizing Optical Microscopy (POM):

    • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

    • Position the slide on a hot stage attached to a polarizing optical microscope.

    • Heat the sample above its melting point to the isotropic liquid state.

    • Slowly cool the sample while observing the changes through the crossed polarizers. The appearance of birefringent textures (e.g., schlieren, marbled) upon cooling from the isotropic phase indicates the formation of a liquid crystalline phase.

    • Record the temperatures at which phase transitions occur. The specific textures observed can help identify the type of mesophase (e.g., nematic, smectic).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Place the pan in the DSC instrument and run a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) will appear as endothermic peaks on heating and exothermic peaks on cooling.

    • The peak temperatures provide the transition temperatures, and the enthalpy changes (ΔH) associated with each transition can be calculated from the peak areas. This data provides quantitative information about the thermal properties of the mesophases.

Conclusion and Future Outlook

This compound stands out as a versatile and valuable building block for advanced materials. Its application in OLEDs as a ligand for phosphorescent emitters offers a pathway to creating efficient and color-tunable displays and lighting. In the realm of liquid crystals, its use as a molecular core enables the design of materials with specific mesomorphic properties for display and sensor applications. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, fabricate, and characterize materials and devices based on this promising molecule. Future research may explore further derivatization of the this compound core to achieve even more sophisticated control over the electronic and self-assembling properties of these advanced functional materials.

References

  • ResearchGate. Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 47467, this compound. [Link]

  • ACS Publications. Triplet State Properties of the OLED Emitter Ir(btp)2(acac): Characterization by Site-Selective Spectroscopy and Application of High Magnetic Fields. [Link]

  • ResearchGate. Heterocyclic 5-Phenylpyridine-Based Azomethine Liquid Crystals: Design, Synthesis, and Multifunctional Properties. [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Royal Society of Chemistry. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. [Link]

  • National Center for Biotechnology Information. The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode. [Link]

  • J&K Scientific LLC. This compound. [Link]

  • Taylor & Francis Online. Synthesis and mesomorphic studies on the series of 2-(4-alkoxyphenyl)-5-phenylpyridines and 2-(6-alkoxynaphthalen-2-yl). [Link]

  • Google Patents.
  • Taylor & Francis Online. New Liquid Crystalline Pyridine Derivatives. [Link]

  • The University of Queensland. OLED materials for solid-state lighting. [Link]

  • MDPI. Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. [Link]

  • ResearchGate. Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings. [Link]

  • Royal Society of Chemistry. Recent synthetic advances in pyridine-based thermotropic mesogens. [Link]

  • ResearchGate. Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. [Link]

  • Royal Society of Chemistry. Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs. [Link]

Sources

Application Note: Strategic Utilization of 5-Methyl-2-phenylpyridine in Pharmaceutical Synthesis

[1]

Executive Summary

5-Methyl-2-phenylpyridine is a critical biaryl scaffold in medicinal chemistry, serving as a "privileged structure" due to its ability to engage in

Small Molecule Immuno-Potentiators (SMIPs)LpxC inhibitorsC-H activation

This guide details the strategic implementation of this compound, moving beyond simple procurement to advanced synthetic manipulation. We present a validated protocol for its de novo synthesis via Suzuki-Miyaura coupling and a downstream workflow for site-selective functionalization, enabling the rapid generation of diverse chemical libraries.

Scientific Rationale & Mechanism

The "Privileged" Biaryl Scaffold

The 2-phenylpyridine motif is bioisosteric with biphenyl but offers distinct physicochemical advantages:

  • Solubility: The pyridine nitrogen lowers logP compared to biphenyl, improving aqueous solubility.

  • Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism than a phenyl ring, though the 5-methyl group provides a specific "soft spot" for metabolic tuning (oxidation to carboxylic acid).

  • Directing Group Capability: The pyridine nitrogen acts as a powerful monodentate directing group (DG) for transition-metal catalyzed C-H activation, allowing precise functionalization of the ortho-phenyl position without pre-functionalized starting materials.

Pharmaceutical Applications[1][2][3][4][5][6][7]
  • Immunomodulation: this compound derivatives have been identified as SMIPs (Small Molecule Immuno-Potentiators), capable of inducing cytokine production (e.g., TNF-

    
    , IL-12) to treat viral and bacterial infections [1].
    
  • Antibacterial Agents: N-oxide derivatives of this scaffold exhibit antibacterial activity against S. aureus and E. coli by disrupting bacterial membrane integrity [2].

  • LpxC Inhibition: The scaffold serves as a hydrophobic anchor in inhibitors of LpxC (UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine deacetylase), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria [3].

Experimental Protocols

Protocol A: Validated Synthesis of this compound

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled precursors or specific substitution patterns on the phenyl ring. The Suzuki-Miyaura coupling is the method of choice due to its high yield and tolerance of functional groups.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    (3-5 mol%)
  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with 2-bromo-5-methylpyridine (5.0 mmol, 860 mg), phenylboronic acid (6.0 mmol, 732 mg), and K

    
    CO
    
    
    (10.0 mmol, 1.38 g).
  • Solvation: Add degassed 1,4-dioxane (20 mL) and distilled water (5 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    (0.15 mmol, 173 mg) quickly under a positive nitrogen stream.
  • Reflux: Heat the mixture to 100°C for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , gradient 0-10% EtOAc in Hexanes).
  • Validation: Product should appear as a colorless oil or low-melting solid. Yield expected: 85-95%.

Protocol B: Site-Selective C-H Functionalization (Ortho-Arylation)

Rationale: This protocol utilizes the pyridine nitrogen to direct a Palladium catalyst to the ortho-position of the phenyl ring, creating a sterically crowded biaryl system common in advanced drug candidates.

Reagents:

  • This compound (Substrate)[2][3][4][5][6][7][8][9][10]

  • Aryl Iodide (Coupling Partner)

  • Pd(OAc)

    
     (Catalyst)
    
  • AgOAc (Oxidant/Halide Scavenger)

  • TFA (Additive)

Workflow:

  • Combine this compound (0.5 mmol) and Aryl Iodide (0.75 mmol) in a sealed tube.

  • Add Pd(OAc)

    
     (5 mol%) and AgOAc (1.0 equiv).
    
  • Add TFA (2.0 equiv) and solvent (DCE or Toluene).

  • Heat to 110°C for 24 hours.

  • Filter through Celite to remove silver salts and purify via HPLC.

Data & Visualization

Comparative Synthesis Metrics

The following table contrasts the laboratory-scale Suzuki method with the industrial vapor-phase method.

FeatureSuzuki-Miyaura Coupling (Lab Scale)Vapor Phase Cyclization (Industrial)
Precursors 2-Bromo-5-methylpyridine + Phenylboronic acidAcetophenone + Formaldehyde + Ammonia
Catalyst Homogeneous Pd(0)Heterogeneous Zeolite (e.g., Co-HY)
Temperature 80-100°C350-400°C
Selectivity High (>95%)Moderate (Isomer mixtures possible)
Suitability Drug Discovery / Library GenerationBulk Chemical Manufacturing
Divergent Functionalization Pathway

This diagram illustrates how this compound serves as a central hub for generating diverse pharmacological entities.

Gcluster_0SynthesisCoreThis compound(Core Scaffold)Prod1N-Oxide Derivative(Antibacterial)Core->Prod1Oxidation(mCPBA or H2O2)Prod2Ortho-FunctionalizedBiaryl (SMIPs)Core->Prod2C-H ActivationPd(OAc)2, AgOAcProd3Carboxylic AcidDerivativeCore->Prod3Methyl Oxidation(KMnO4 or SeO2)Pre12-Halo-5-methylpyridinePre1->CoreSuzuki CouplingPd(PPh3)4, K2CO3Pre2Phenylboronic AcidPre2->Core

Figure 1: Synthetic workflow showing the generation of this compound and its divergent transformation into bioactive classes via oxidation and C-H activation.

References

  • Vertex Pharmaceuticals Inc. (2004). Use of organic compounds for immunopotentiation. WO2004062601A2. Link

  • Deshmukh, M. B., et al. (2020). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Experimental Biology. Link

  • Chiron Corp. (2004). LpxC Inhibitors for the Treatment of Gram-Negative Infections. WO2004062601 (Cross-referenced in related antibiotic discovery literature). Link

  • RSC Advances. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. Link

Application Note: High-Efficiency Synthesis of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a validated, high-efficiency protocol for the synthesis of 5-Methyl-2-phenylpyridine (CAS: 27012-22-2), a critical scaffold in the development of antifibrotic drugs (e.g., Pirfenidone analogs) and kinase inhibitors.

Introduction & Significance

This compound is a privileged substructure in medicinal chemistry, serving as a core pharmacophore for modulating enzyme specificity in kinase inhibitors and as a metabolic stabilizer in antifibrotic agents. Its synthesis typically challenges chemists to balance regioselectivity with yield, particularly when avoiding the formation of homocoupled byproducts.

This protocol utilizes a Suzuki-Miyaura cross-coupling approach.[1] Unlike Grignard or lithiation methods, which require cryogenic conditions and harsh reagents, this palladium-catalyzed pathway offers mild conditions, high functional group tolerance, and scalability.

Key Advantages of This Protocol
  • Regiospecificity: Direct coupling at the C2 position of the pyridine ring.

  • Scalability: Uses robust, air-stable precatalysts suitable for scale-up.

  • Purity: Optimized workup minimizes boron impurities and protodeboronation side products.

Reaction Design & Mechanism

The synthesis couples 2-bromo-5-methylpyridine with phenylboronic acid .[2][3][4] The choice of the bromide over the chloride ensures faster oxidative addition, allowing for lower catalyst loading and milder temperatures.

Mechanistic Pathway

The reaction proceeds through the standard catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond.

  • Transmetallation: The phenyl group transfers from the activated boronate species to the palladium center.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Bromo-5-methylpyridine PdII_ArX R-Pd(II)-Br OxAdd->PdII_ArX Transmetal Transmetallation PdII_ArX->Transmetal + Activated Boronate BaseStep Base Activation (K2CO3) BaseStep->Transmetal Activates Boronic Acid PdII_ArAr R-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product Product Release

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-5-methylpyridine.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[5][6]Amount (Example)Role
2-Bromo-5-methylpyridine 172.021.01.72 g (10 mmol)Electrophile
Phenylboronic acid 121.931.21.46 g (12 mmol)Nucleophile
Pd(PPh3)4 1155.560.03346 mg (0.3 mmol)Catalyst
K2CO3 138.212.53.45 g (25 mmol)Base
1,4-Dioxane --40 mLSolvent (Organic)
Water (Degassed) --10 mLSolvent (Aqueous)
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [7]

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Flame-dry the glassware under vacuum and backfill with Nitrogen or Argon (repeat 3x) to remove moisture and oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Step 2: Reagent Charging

  • Under a positive pressure of inert gas, add 2-bromo-5-methylpyridine (1.72 g), phenylboronic acid (1.46 g), and Pd(PPh3)4 (346 mg).

  • Critical: Add the catalyst last or as a solution to minimize exposure to air before the reaction starts.

Step 3: Solvent & Base Addition

  • Dissolve K2CO3 (3.45 g) in 10 mL of distilled, degassed water.

  • Add 40 mL of anhydrous 1,4-dioxane to the reaction flask via syringe.

  • Add the aqueous base solution to the flask. The mixture will be biphasic.

Step 4: Reaction

  • Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

  • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Starting Material Rf: ~0.6

    • Product Rf: ~0.4 (UV active, turns orange with Dragendorff stain).

  • Reaction is typically complete within 4–6 hours .

Step 5: Workup

  • Cool the reaction to room temperature.[7][8]

  • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

  • Separate the layers.[5][7] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Brine (saturated NaCl) to remove residual boronic acid.

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[5][7]

Step 6: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel.

  • Eluent Gradient: 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product (monitor via UV at 254 nm).

Characterization & Quality Control

Confirm the identity of the synthesized This compound using the following data points.

TechniqueExpected Signal / ResultInterpretation
Appearance White to off-white crystalline solidMP: 53–57°C
1H NMR (CDCl3)

2.38 (s, 3H)
Methyl group at C5

7.35–7.50 (m, 3H)
Phenyl (meta/para)

7.60 (dd, 1H)
Pyridine H4

7.65 (d, 1H)
Pyridine H3

7.95 (d, 2H)
Phenyl (ortho)

8.52 (d, 1H)
Pyridine H6 (most deshielded)
MS (ESI+) [M+H]+ = 170.1Matches Formula C12H11N

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Impurities Cause1 Homocoupling (Ph-Ph) Problem->Cause1 Cause2 Protodeboronation (Benzene formation) Problem->Cause2 Cause3 Stalled Reaction Problem->Cause3 Sol1 Degas solvents thoroughly; Reduce O2 exposure. Cause1->Sol1 Sol2 Use anhydrous base (CsF); Lower temp to 80°C. Cause2->Sol2 Sol3 Switch to Pd(dppf)Cl2; Increase catalyst to 5 mol%. Cause3->Sol3

Figure 2: Troubleshooting logic for common Suzuki coupling issues.

  • Oxygen Sensitivity: If the reaction turns black immediately and yield is low, oxygen likely deactivated the catalyst. Ensure rigorous degassing (sparging with Argon for 15 mins).

  • Base Selection: If the substrate is sensitive to hydrolysis, switch from K2CO3 to K3PO4 or Cs2CO3 in Toluene.

Safety & Hazards

  • This compound: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Phenylboronic acid: May be harmful if swallowed.

  • Pd(PPh3)4: Avoid inhalation of dust. Store in a freezer under inert gas; sensitive to light and air.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Specific Substrate Protocol (Analogous): BenchChem. (2025).[7] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Link

  • Catalyst Optimization: ChemRxiv. (2024). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts. Link

  • Compound Data: PubChem. This compound (CID 47467). Link

  • Ligand Synthesis Application: Chan, K. S., et al. (2009).[9] Highly efficient iridium(III) phosphors with 2-(4-benzylphenyl)pyridine-type ligand. Journal of Materials Chemistry C. Link

Sources

Application Notes and Protocols for the Catalytic Functionalization of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized 5-Methyl-2-phenylpyridine

The this compound scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its inherent asymmetry and the electronic properties endowed by the pyridine and phenyl rings make it a versatile building block for the synthesis of novel pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The strategic introduction of new functional groups onto this core structure can profoundly modulate its biological activity, photophysical properties, and pharmacokinetic profile.

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of such heterocyclic systems, circumventing the need for pre-functionalized starting materials and reducing synthetic steps.[1][2][4] This guide provides an in-depth exploration of state-of-the-art catalytic systems for the selective functionalization of this compound, with a focus on palladium, iridium, and rhodium-based catalysis. The protocols and mechanistic insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage these advanced synthetic methodologies.

Part 1: Palladium-Catalyzed C-H Functionalization: A Workhorse for Arylation and Acylation

Palladium catalysis is a cornerstone of C-H activation chemistry, offering a broad substrate scope and excellent functional group tolerance.[1][2] The pyridine nitrogen in this compound acts as an effective directing group, facilitating the selective activation of the ortho C-H bonds on the phenyl ring.[4][5]

Mechanistic Rationale: The Concerted Metalation-Deprotonation Pathway

The generally accepted mechanism for palladium-catalyzed C-H activation of 2-phenylpyridine derivatives involves a concerted metalation-deprotonation (CMD) pathway. The pyridine nitrogen coordinates to the palladium center, bringing it in close proximity to the ortho C-H bonds of the phenyl ring. This is followed by the cleavage of the C-H bond to form a five-membered palladacycle intermediate.[2][6] This intermediate is then poised for further reaction, such as oxidative addition with an aryl halide, followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst.[2][6]

Palladium_Catalyzed_CH_Activation Substrate This compound Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Palladacycle Oxidative_Addition Oxidative Addition Coupling_Partner Ar-X Pd_IV_Intermediate Pd(IV) Intermediate Coupling_Partner->Pd_IV_Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Product Functionalized Product Reductive_Elimination->Product Regenerated_Catalyst Pd(II) Regenerated_Catalyst->Pd_Catalyst Catalytic Cycle

Caption: Palladium-Catalyzed C-H Functionalization Workflow.

Protocol 1: Palladium-Catalyzed Ortho-Arylation of this compound

This protocol describes the direct arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), potassium carbonate (2.0 mmol), and pivalic acid (0.3 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.

Expected Outcome: This protocol typically yields the desired product in moderate to high yields, depending on the specific aryl bromide used.

Catalyst SystemCoupling PartnerTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / K₂CO₃ / PivOH4-bromotoluene12075-85Adapted from[2]
Pd(OAc)₂ / Ag₂OAldehydes100~82[4]
Pd(CH₃CN)₂Cl₂ / K₂CO₃Aryl sulfonyl chlorides120~82[4]

Part 2: Iridium-Catalyzed Borylation: A Gateway to Further Functionalization

Iridium-catalyzed C-H borylation is a highly valuable transformation that introduces a versatile boronate ester group onto the aromatic scaffold.[7][8] This functional group can then be readily converted into a wide range of other functionalities through well-established cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Mechanistic Considerations: The Role of the Ligand

The regioselectivity of iridium-catalyzed borylation is often governed by steric factors.[8][9] The use of specific bipyridine ligands can influence the selectivity of the reaction. For pyridine-containing substrates, the nitrogen lone pair can inhibit the catalyst; however, substitution at the 2-position, as in this compound, can mitigate this effect.[7]

Iridium_Catalyzed_Borylation Substrate This compound CH_Activation C-H Activation Ir_Catalyst [Ir(cod)OMe]₂ Active_Catalyst Active Ir-Boryl Species Ir_Catalyst->Active_Catalyst Ligand dtbpy Ligand->Active_Catalyst Borylating_Agent B₂pin₂ Borylating_Agent->Active_Catalyst Borylated_Intermediate Borylated Intermediate Active_Catalyst->Borylated_Intermediate C-H Activation Reductive_Elimination Reductive Elimination Product Borylated Product Reductive_Elimination->Product Regenerated_Catalyst [Ir] Regenerated_Catalyst->Active_Catalyst Catalytic Cycle

Caption: Iridium-Catalyzed C-H Borylation Workflow.

Protocol 2: Iridium-Catalyzed C-H Borylation of this compound

This protocol outlines the borylation of this compound at the phenyl ring.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube and magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) to a Schlenk tube.

  • Add anhydrous THF (1 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and bis(pinacolato)diboron (1.1 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the borylated product.

Expected Outcome: This reaction typically provides the monoborylated product in good yield.

Catalyst SystemBorylating AgentTemperature (°C)Yield (%)Reference
[Ir(cod)OMe]₂ / dtbpyB₂pin₂8070-80Adapted from[7]
[Ir(cod)Cl]₂ / bipyridine ligandB₂pin₂65~83[8]

Part 3: Rhodium-Catalyzed C-H Functionalization: For Alkenylation and Annulation

Rhodium catalysts are particularly effective for the C-H alkenylation and annulation reactions of 2-phenylpyridine derivatives.[10][11] These reactions proceed through a similar C-H activation and cyclometalation pathway as palladium, followed by insertion of an alkene or alkyne.[10]

Protocol 3: Rhodium-Catalyzed Ortho-Alkenylation of this compound

This protocol details the alkenylation of this compound with an activated alkene such as an acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube and magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add this compound (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), AgSbF₆ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE (2 mL) and ethyl acrylate (1.0 mmol) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the alkenylated product.

Expected Outcome: This method typically affords the ortho-alkenylated product in good to excellent yields.

Catalyst SystemCoupling PartnerTemperature (°C)Yield (%)Reference
[RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂Ethyl acrylate10080-90Adapted from[11]
Rh(III) catalystAllyl alcohol110Variable[10]

Part 4: Emerging Frontiers - Photocatalytic Functionalization

Visible-light photocatalysis offers a mild and environmentally benign approach to C-H functionalization.[12][13] For pyridine derivatives, this often involves the generation of pyridinyl radical intermediates. While specific protocols for this compound are still emerging, the general principles can be applied.

Conceptual Workflow: Photocatalytic C-H Functionalization

In a typical photocatalytic cycle, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in single-electron transfer with the substrate or a radical precursor, initiating the desired C-H functionalization cascade.

Photocatalysis_Workflow Photocatalyst Photocatalyst (PC) Light Visible Light (hν) Photocatalyst->Light Excited_PC Excited PC* Light->Excited_PC Excited_PC->Photocatalyst Ground State Substrate This compound Excited_PC->Substrate SET Radical_Precursor Radical Precursor Excited_PC->Radical_Precursor SET Substrate_Radical Substrate Radical Substrate->Substrate_Radical Functional_Radical Functional Radical Radical_Precursor->Functional_Radical Substrate_Radical->Functional_Radical Radical Coupling Product Functionalized Product

Caption: Conceptual Workflow for Photocatalytic Functionalization.

Conclusion and Future Outlook

The catalytic functionalization of this compound provides a powerful toolkit for the synthesis of complex molecules with diverse applications. Palladium, iridium, and rhodium catalysts offer robust and selective methods for C-H arylation, borylation, and alkenylation. The continued development of novel catalytic systems, including those based on photocatalysis and earth-abundant metals, will undoubtedly expand the synthetic possibilities and enable the creation of next-generation pharmaceuticals and materials.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]

  • Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. Available at: [Link]

  • Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Portal de la Investigación. Available at: [Link]

  • Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. ResearchGate. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

  • Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. ResearchGate. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. ACS Publications. Available at: [Link]

  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. American Chemical Society. Available at: [Link]

  • Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. ResearchGate. Available at: [Link]

  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science (RSC Publishing). Available at: [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC - NIH. Available at: [Link]

  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. Available at: [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Available at: [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC - NIH. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]

  • C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. MDPI. Available at: [Link]

  • Overview of the synthesis of the 2-phenylpyridine derivatives. ResearchGate. Available at: [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic C-H Activation. Chemistry Letters - Oxford Academic. Available at: [Link]

  • 2-Phenylpyridine. Wikipedia. Available at: [Link]

  • A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes. chemeurope.com. Available at: [Link]

  • A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes. chemeurope.com. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC - NIH. Available at: [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. PubMed. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ResearchGate. Available at: [Link]

Sources

The Versatile Scaffold: 5-Methyl-2-phenylpyridine in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenylpyridine Moiety

The 5-methyl-2-phenylpyridine scaffold is a privileged heterocyclic motif that serves as a crucial building block in the development of novel therapeutic agents. Its unique structural and electronic properties, characterized by the presence of both a pyridine ring and a phenyl group, allow for diverse chemical modifications and facilitate interactions with a wide range of biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of compounds derived from this compound, with a focus on their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.

The pyridine ring, an isostere of benzene, imparts aqueous solubility and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. The phenyl group provides a lipophilic character and a platform for further functionalization to modulate the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position can influence the molecule's conformation and metabolic stability. This unique combination of features makes this compound an attractive starting point for the synthesis of libraries of compounds with diverse biological activities.

Synthetic Strategies: Building Complexity from a Simple Core

The journey from the stable this compound core to a potent, biologically active molecule involves a series of strategic chemical transformations. The key to unlocking the therapeutic potential of this scaffold lies in the selective functionalization of both the pyridine and phenyl rings. This section outlines robust and versatile synthetic protocols for the derivatization of this compound, with a focus on creating a diverse library of compounds for biological screening.

Diagram: Synthetic Pathways from this compound

synthetic_pathways start This compound intermediate1 Halogenated Derivative (e.g., 2-Chloro-5-methyl-6-phenylpyridine) start->intermediate1 Halogenation intermediate2 Amino Derivative (e.g., 5-Methyl-6-phenylpyridin-2-amine) start->intermediate2 Amination product1 Biologically Active Compound 1 (Kinase Inhibitor) intermediate1->product1 Suzuki-Miyaura Coupling product2 Biologically Active Compound 2 (Anti-inflammatory Agent) intermediate2->product2 Buchwald-Hartwig Amination

Caption: Key synthetic transformations of this compound.

Protocol 1: Halogenation of this compound

Halogenated pyridines are versatile intermediates in cross-coupling reactions. The introduction of a halogen atom, typically chlorine or bromine, at a specific position on the pyridine ring opens up a gateway for the introduction of various aryl, heteroaryl, or alkyl groups through well-established catalytic methods.

Objective: To synthesize 2-chloro-5-methyl-6-phenylpyridine as a key intermediate for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add 6N HCl and heat the mixture to 60 °C for 1 hour to facilitate the rearomatization.[2]

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of pentane and ethyl acetate as the eluent to afford pure 2-chloro-5-methyl-6-phenylpyridine.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Kinase Inhibitor Scaffold

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] This reaction is widely used in medicinal chemistry to synthesize biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.

Objective: To synthesize a hypothetical kinase inhibitor, N-(4-methoxyphenyl)-4-(5-methyl-6-phenylpyridin-2-yl)pyrimidin-2-amine, from 2-chloro-5-methyl-6-phenylpyridine.

Materials:

  • 2-Chloro-5-methyl-6-phenylpyridine

  • (2-(4-methoxyphenylamino)pyrimidin-4-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 2-chloro-5-methyl-6-phenylpyridine (1.0 eq), (2-(4-methoxyphenylamino)pyrimidin-4-yl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired kinase inhibitor scaffold.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of an Anti-inflammatory Agent Scaffold

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. This reaction is instrumental in synthesizing anilino-pyridine and related structures found in many anti-inflammatory agents.

Objective: To synthesize a hypothetical anti-inflammatory agent, N-(4-fluorophenyl)-5-methyl-6-phenylpyridin-2-amine, from 2-chloro-5-methyl-6-phenylpyridine.

Materials:

  • 2-Chloro-5-methyl-6-phenylpyridine

  • 4-Fluoroaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 2-chloro-5-methyl-6-phenylpyridine (1.0 eq) and 4-fluoroaniline (1.2 eq) to the tube.

  • Add dry, degassed toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the desired anti-inflammatory agent scaffold.

Biological Evaluation: Unveiling the Therapeutic Potential

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. This section provides detailed protocols for assessing the anticancer, anti-inflammatory, and kinase inhibitory properties of the synthesized compounds.

Diagram: Biological Evaluation Workflow

biological_evaluation cluster_assays Biological Assays start Synthesized this compound Derivatives assay1 Anticancer Activity (MTT Cytotoxicity Assay) start->assay1 assay2 Kinase Inhibition (In Vitro Kinase Assay) start->assay2 assay3 Anti-inflammatory Activity (LPS-induced TNF-α Production) start->assay3 result1 Lead Compounds for Anticancer Drug Development assay1->result1 Determine IC50 values result2 Lead Compounds for Targeted Kinase Inhibitors assay2->result2 Determine IC50 values result3 Lead Compounds for Anti-inflammatory Therapies assay3->result3 Measure TNF-α levels

Caption: Workflow for the biological evaluation of synthesized compounds.

Protocol 4: Anticancer Activity Assessment using the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Protocol 5: In Vitro Kinase Inhibition Assay

Kinase inhibition assays are essential for identifying compounds that can modulate the activity of specific kinases, which are often dysregulated in cancer and inflammatory diseases.

Objective: To determine the IC50 values of the synthesized compounds against a specific kinase (e.g., EGFR, Src).

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Synthesized compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the assay buffer.

  • In a 384-well plate, add the kinase enzyme, the specific substrate, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.[8]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 6: Anti-inflammatory Activity Assessment by Measuring LPS-Induced TNF-α Production

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from immune cells stimulated with lipopolysaccharide (LPS).

Objective: To evaluate the anti-inflammatory potential of the synthesized compounds by measuring their effect on TNF-α production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized compounds dissolved in DMSO

  • ELISA kit for TNF-α detection

  • 96-well plates

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce TNF-α production.[9][10]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value for the inhibition of TNF-α production.

Data Presentation and Interpretation

The biological data obtained from the assays should be presented in a clear and concise manner to facilitate the identification of lead compounds. A tabular format is recommended for summarizing the IC50 values.

Table 1: Biological Activity of this compound Derivatives

Compound IDAnticancer Activity (MCF-7, IC50 in µM)Kinase Inhibition (EGFR, IC50 in µM)Anti-inflammatory Activity (TNF-α Inhibition, IC50 in µM)
Hypothetical Compound 1 DataDataData
Hypothetical Compound 2 DataDataData
Positive Control 1 (Doxorubicin) DataN/AN/A
Positive Control 2 (Gefitinib) DataDataN/A
Positive Control 3 (Dexamethasone) N/AN/AData

Data to be filled in from experimental results.

Conclusion and Future Directions

This application note has provided a detailed guide to the synthesis and biological evaluation of compounds derived from the versatile this compound scaffold. The provided protocols for halogenation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer a robust platform for generating a diverse library of derivatives. Furthermore, the detailed procedures for assessing anticancer, anti-inflammatory, and kinase inhibitory activities will enable researchers to effectively screen their compounds and identify promising lead candidates for further drug development.

Future research in this area should focus on expanding the diversity of the synthesized library by exploring other functionalization strategies, such as C-H activation. Additionally, in-depth structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of the lead compounds. The most promising candidates should then be advanced to more complex biological studies, including in vivo efficacy and toxicity assessments, with the ultimate goal of developing novel and effective therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Systemic changes following carrageenan-induced paw inflammation in rats. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design for carrageenan‐induced paw edema in rat. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production of ex vivo lipopolysaccharide-induced tumor necrosis factor-α, interleukin-1β, and interleukin-6 is suppressed by trans-resveratrol in a concentration-dependent manner. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ResearchGate. (2015). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • ResearchGate. (n.d.). Mechanochemical C−H halogenation of 2‐phenylpyridine (31) and mechanosynthesis of rhodacycle intermediate 34. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (2026). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.
  • SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

Sources

Application Note: Flow Chemistry Methods for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, the functionalization of pyridines in batch reactors is often plagued by poor regioselectivity, cryogenic requirements (for lithiation), or harsh thermal conditions (for condensation).

This Application Note details three distinct flow chemistry protocols that leverage process intensification to overcome these bottlenecks. By transitioning from batch to flow, researchers can access:

  • "Flash" Lithiation: Handling unstable lithiated intermediates at temperatures 40–60 °C higher than batch.

  • Thermal Intensification: Accelerating multi-component condensations (Hantzsch) using superheated solvents.

  • Photochemical C-H Activation: Utilizing high surface-area-to-volume ratios for efficient Minisci-type alkylations.

Method 1: Kinetic Control – Flash Lithiation of Halopyridines

The Challenge

Lithiation of halopyridines (e.g., 3-bromopyridine) is a standard method for introducing substituents. In batch, this requires


 to prevent the "halogen dance" (isomerization) or Wurtz-type coupling. The reaction rate of lithium-halogen exchange is extremely fast (

), often exceeding the mixing speed of batch stirrers, leading to localized hot spots and side reactions.
The Flow Solution

In a flow system, mixing time (


) can be reduced to milliseconds using micromixers. If 

, the reaction is kinetically controlled. This allows the use of "Flash Chemistry" principles, permitting operation at higher temperatures (e.g.,

or even

) if the residence time is kept sufficiently short (< 1 second) before quenching.
Experimental Protocol: C3-Functionalization of 3-Bromopyridine

Reagents:

  • Stream A: 3-Bromopyridine (0.5 M in dry THF).

  • Stream B:

    
    -Butyllithium (
    
    
    
    -BuLi) (0.5 M in Hexanes).
  • Stream C: Electrophile (e.g., Benzaldehyde, 0.6 M in THF).

  • Stream D: Quench (Methanol/Water).

System Configuration:

  • Pumps: 3x High-pressure syringe pumps or HPLC pumps (must handle moisture-sensitive reagents).

  • Reactor: PFA or Stainless Steel tubing (ID: 0.5 mm).

  • Mixers: T-mixers or Static Mixers (low dead volume).

Step-by-Step Procedure:

  • System Drying: Flush all lines with anhydrous THF for 20 minutes.

  • Cooling: Submerge Mixer 1 and Reactor Coil 1 (Lithiation zone) in a cooling bath (Dry ice/Acetone for

    
     or Chiller for 
    
    
    
    ).
  • Lithiation: Pump Stream A and Stream B into Mixer 1.

    • Flow Rate: Adjusted to achieve a residence time (

      
      ) of 0.05 – 0.8 seconds .
      
    • Note: The extremely short

      
       is critical to prevent the lithiated species from isomerizing.
      
  • Trapping: The outlet of Reactor Coil 1 immediately enters Mixer 2, where it meets Stream C (Electrophile).

    • Residence Time 2 (

      
      ): 2–10 seconds (reaction with electrophile is fast).
      
  • Quench: The stream exits the cold zone and is quenched by Stream D in Mixer 3.

Workflow Diagram (Flash Lithiation)

LithiationFlow cluster_cold Cryogenic / Chilled Zone Substrate 3-Bromopyridine (THF) Mixer1 Mixer 1 (Lithiation) Substrate->Mixer1 BuLi n-BuLi (Hexanes) BuLi->Mixer1 Electrophile Electrophile (Aldehyde) Mixer2 Mixer 2 (Trapping) Electrophile->Mixer2 Quench MeOH/Water Mixer3 Mixer 3 (Quench) Quench->Mixer3 Reactor1 Reactor Coil 1 (tR < 1s, Low Temp) Mixer1->Reactor1 Unstable Li-Intermediate Reactor2 Reactor Coil 2 (tR ~ 5s) Mixer2->Reactor2 C-C Bond Formation Collection Product Collection Mixer3->Collection Reactor1->Mixer2 Reactor2->Mixer3

Caption: Schematic of a flash lithiation setup. Note the critical residence time (


) in Reactor 1 to prevent isomerization.

Method 2: Thermal Intensification – Hantzsch Pyridine Synthesis

The Challenge

The classical Hantzsch synthesis involves the condensation of an aldehyde, a


-keto ester, and ammonia.[1] In batch, this is often a reflux process requiring hours to complete. The intermediate dihydropyridine (DHP) must then be oxidized to the pyridine, often requiring a second step.[1]
The Flow Solution

Flow reactors can be pressurized (Back Pressure Regulator - BPR), allowing solvents to be heated well above their boiling points (superheating). This increases the reaction rate significantly (Arrhenius equation). Furthermore, oxidants can be introduced downstream for a fully continuous synthesis of the aromatic pyridine.

Experimental Protocol: One-Pot Polysubstituted Pyridine

Reagents:

  • Stream A: Aldehyde (e.g., Benzaldehyde) + Ethyl Acetoacetate (2 equiv) in Ethanol.

  • Stream B: Ammonium Acetate (source of

    
    ) in Ethanol/Acetic Acid.
    
  • Stream C (Optional Oxidant): DDQ or CAN (Ceric Ammonium Nitrate) if auto-oxidation is insufficient.

System Configuration:

  • Reactor: Stainless steel coil (10–20 mL volume) or Chip Reactor.

  • Pressure: 15–20 bar (via BPR).

  • Temperature:

    
    
    
    
    .

Step-by-Step Procedure:

  • Feed Preparation: Dissolve reagents. Ensure homogeneity to prevent clogging.

  • Condensation: Combine Stream A and Stream B into a heated reactor coil.

    • Residence Time: 5–10 minutes (vs. hours in batch).

    • Temperature: Set to

      
      . The BPR ensures Ethanol (bp 
      
      
      
      ) remains liquid.
  • Aromatization:

    • Method A (Chemical): Introduce Stream C downstream.

    • Method B (Thermal): Often, the high temperature and presence of air (if open collection) or dissolved oxygen drives the aromatization of the DHP intermediate spontaneously during the workup or in a second heated coil.

  • Workup: Evaporate solvent; recrystallize or purify via flash chromatography.

Method 3: Photochemical Approach – Minisci C-H Alkylation

The Challenge

Direct alkylation of pyridines (Minisci reaction) uses carbon-centered radicals.[2] In batch, scaling this is difficult because light penetration (Beer-Lambert law) drops off drastically after a few millimeters of path length. Large batch photoreactors suffer from over-irradiation at the walls and darkness in the center.

The Flow Solution

Flow reactors use narrow tubing (PFA, ID < 1 mm), ensuring the entire reaction path is within the "penetration depth" of the light source. This results in uniform irradiation, higher quantum yields, and faster reaction times.

Experimental Protocol: C2-Alkylation using Carboxylic Acids

Reagents:

  • Substrate: Pyridine (0.2 M) + Trifluoroacetic Acid (TFA) (to protonate pyridine).

  • Radical Precursor: Carboxylic Acid (e.g., Pivalic acid) + Photocatalyst (e.g.,

    
    , 1 mol%) + Persulfate oxidant (if not redox neutral).
    
  • Solvent: Acetonitrile/Water mixture.

System Configuration:

  • Light Source: Blue LED Module (450 nm).

  • Reactor: PFA tubing wrapped around a transparent cylinder or a flat-bed glass chip.

  • Cooling: Fan cooling to maintain ambient temperature (LEDs generate heat).

Step-by-Step Procedure:

  • Degassing: Sparge the reagent solution with Nitrogen for 15 mins (Oxygen quenches radical states).

  • Injection: Pump the solution through the photoreactor.

    • Residence Time: 10–30 minutes (depending on photon flux).

  • Mechanism:

    • The photocatalyst generates a radical from the carboxylic acid (decarboxylation).

    • The alkyl radical attacks the protonated pyridine at the electron-deficient C2 or C4 position.

  • Collection: Collect product, neutralize with

    
    , and extract.
    
Workflow Diagram (Photochemical)

PhotoFlow cluster_reactor Photoreactor (450 nm Blue LED) Feed Pyridine + R-COOH + Catalyst + TFA Pump Syringe Pump Feed->Pump Coil PFA Coil (Transparent) Pump->Coil Degassed Solution Workup Base Wash (Neutralization) Coil->Workup Minisci Adduct Product 2-Alkyl Pyridine Workup->Product

Caption: Photochemical flow setup. PFA tubing ensures maximum light penetration for the Minisci radical alkylation.

Summary of Methodologies

FeatureFlash LithiationThermal (Hantzsch)Photochemical (Minisci)
Primary Mechanism Anionic (Li-Halogen Exchange)Condensation / CyclizationRadical Substitution
Key Advantage Access to unstable intermediatesSpeed (Superheating)Uniform light / Scalability
Temp Range

to


to


(Ambient)
Residence Time SecondsMinutesMinutes
Regioselectivity High (Directed by Halogen)High (Determined by Precursors)Moderate (C2 vs C4 mixture)

References

  • Flash Chemistry (Lithiation): Yoshida, J.-i.; Nagaki, A.; Yamada, T. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Chemistry – A European Journal, 2008 , 14, 7450–7459. Link

  • Flow Lithiation Protocols: Hafner, A.; Ley, S. V. "Generation of Aryl- and Heteroaryllithium Reagents in Flow." Synlett, 2015 , 26, 1470–1474. Link

  • Hantzsch Synthesis in Flow: Glasnov, T. N.; Kappe, C. O. "Continuous-Flow Synthesis of 1,4-Dihydropyridines and Pyridines." Journal of Flow Chemistry, 2012 , 2, 48–54. Link

  • Photochemical Minisci: Proctor, R. S. J.; Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019 , 58, 13666–13699. Link

  • Inverse Electron Demand Diels-Alder (IEDDA): Bio, M. M., et al. "Practical Synthesis of a Pyridine Derivative via Flow IEDDA." Journal of Organic Chemistry, 2013 , 78, 11606. Link

Sources

Application Note: Strategic C-H Functionalization of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative and atom-economical strategy in modern organic synthesis. 5-Methyl-2-phenylpyridine is a valuable scaffold in medicinal chemistry and materials science, possessing multiple distinct C-H bonds amenable to activation. This guide provides a comprehensive overview of prevalent C-H activation strategies for its modification. We delve into the mechanistic principles governing regioselectivity, offer detailed, field-proven protocols for palladium-catalyzed arylation and iridium-catalyzed borylation, and present a comparative analysis of various catalytic systems. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to strategically modify this important heterocyclic motif.

The Landscape of C-H Bonds in this compound

The structure of this compound presents three primary classes of C-H bonds, each with unique reactivity profiles. The ability to selectively functionalize one site over the others is the cornerstone of strategic synthesis.

  • Aryl C(sp²)–H Bonds (Phenyl Ring): The ortho, meta, and para C-H bonds on the phenyl ring. The two ortho-C-H bonds are the most activated due to the directing effect of the pyridine nitrogen atom. Transition metal catalysts coordinate to the nitrogen, forming a metallacyclic intermediate that positions the catalyst in close proximity to the ortho-C-H bonds, dramatically lowering the activation energy for their cleavage.[1][2]

  • Heteroaryl C(sp²)–H Bonds (Pyridine Ring): The C-H bonds at the C3, C4, and C6 positions. These bonds are generally less reactive in directed C-H activation compared to the ortho-phenyl positions but can be targeted under specific conditions, often influenced by the electronic properties of the ring.[3]

  • Alkyl C(sp³)–H Bonds (Methyl Group): The C-H bonds of the methyl group are the least acidic and generally require distinct catalytic systems to activate, often involving radical pathways or specific ligand designs that favor C(sp³)-H insertion.

The choice of catalyst, directing group, and reaction conditions dictates the regiochemical outcome, allowing for precise molecular editing.

G cluster_molecule Regioselectivity in this compound cluster_labels mol ortho_H ortho-C(sp²)–H (Most Activated) Primary site for directed activation ortho_H->mol pyridine_H Pyridine C(sp²)–H (Electronically Influenced) Targetable with specific catalysts (e.g., Ir) pyridine_H->mol methyl_H Methyl C(sp³)–H (Least Activated) Requires distinct catalytic systems methyl_H->mol

Figure 1: Potential sites for C-H activation on this compound.

Transition-Metal-Catalyzed Strategies

Transition metals are the workhorses of C-H activation, offering diverse reactivity through various mechanistic pathways.[4] The pyridine nitrogen atom is a powerful endogenous directing group, making 2-phenylpyridine derivatives ideal substrates for chelation-assisted functionalization.[2]

Palladium (Pd) Catalysis: The Classic Approach for Arylation

Palladium catalysis is the most established method for the ortho-C–H functionalization of 2-phenylpyridines.[1][4] The reaction typically proceeds through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.

Mechanism Insight: The catalytic cycle generally begins with the coordination of the pyridine nitrogen to a Pd(II) salt (e.g., Pd(OAc)₂). This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate.[1][5] This intermediate is highly stable and is the key to the high regioselectivity observed. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the ortho-arylated product and regenerates the active Pd(II) catalyst.[1][2] The use of an oxidant is often required to facilitate the regeneration of the active catalyst, especially in cross-dehydrogenative coupling reactions.[6]

G cluster_cycle Simplified Pd-Catalyzed ortho-Arylation Cycle A Pd(II) Catalyst B Coordination with 5-Me-2-Ph-Py A->B Substrate C Palladacycle Intermediate (C-H Activation) B->C -HX D Oxidative Addition of Ar-X C->D +Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G ortho-Arylated Product F->G Product Release

Figure 2: General mechanism for Pd-catalyzed ortho-arylation.

Rhodium (Rh) and Ruthenium (Ru) Catalysis

Rhodium and Ruthenium complexes are also highly effective for a range of C-H functionalization reactions, including alkylation, alkenylation, and annulation.[7][8][9] Rh(III) catalysts, such as [Cp*RhCl₂]₂, often operate via a similar chelation-assisted CMD mechanism to palladium.[9][10] These systems can be used for oxidative coupling with alkenes and alkynes to build complex molecular architectures.[11] Ruthenium catalysts, like [RuCl₂(p-cymene)]₂, are particularly noted for their ability to catalyze direct arylations with a broad scope of aryl halides.[8][12]

Iridium (Ir) Catalysis: A Gateway to Borylation

Iridium-catalyzed C-H borylation has become an indispensable tool for converting inert C-H bonds into versatile boronate esters, which are key building blocks for Suzuki-Miyaura cross-coupling reactions.[3][13] The regioselectivity of Ir-catalyzed borylation is typically governed by steric factors, favoring the least hindered positions.[3] For 2-phenylpyridine, this often leads to borylation on the pyridine ring.[3][14] However, the electronic nature of the substrate and specific ligand choice can influence the outcome. Catalyst inhibition by the pyridine nitrogen lone pair can be a challenge, but this can be overcome by introducing substituents that modulate the electronics or sterics of the pyridine ring.[15][16]

Comparative Data on C-H Functionalization Strategies

The selection of a catalytic system is dictated by the desired functional group and regioselectivity. The following table summarizes representative examples from the literature for the functionalization of 2-phenylpyridine derivatives.

Catalyst SystemCoupling PartnerFunctionalizationKey ConditionsRegioselectivityYieldReference
Pd(OAc)₂Aryl IodideArylationK₂CO₃, MeCN/H₂Oortho-Phenyl~89%[2]
Pd(OAc)₂Alkyl IodideAlkylationK₂CO₃, DMAortho-PhenylGood[17]
[RuCl₂(p-cymene)]₂Aryl BromideArylationK₂CO₃, NMPortho-PhenylHigh[8]
[Cp*RhCl₂]₂N-Boc ImineAnnulationAgSbF₆, DCEortho-PhenylGood[9]
[Ir(cod)OMe]₂ / dtbpyB₂pin₂BorylationCyclooctane, 80°CPyridine Ring (C6)Exclusive[3]
PdCl₂H₂O₂HydroxylationTFA, 100°Cortho-Phenyl~74%[1][2]

Note: Yields and conditions are substrate-dependent and optimized for 2-phenylpyridine or closely related analogues. dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; B₂pin₂ = bis(pinacolato)diboron.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Palladium-Catalyzed ortho-Arylation of this compound

Principle: This protocol utilizes a standard palladium acetate catalyst for the directed C-H arylation of the phenyl ring at the position ortho to the pyridine directing group, using 4-iodotoluene as a representative coupling partner.[2][17]

Materials:

  • This compound (1.0 mmol, 169.2 mg)

  • 4-Iodotoluene (1.2 mmol, 261.6 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 414.6 mg)

  • N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

  • Reaction vial (10 mL) with stir bar and screw cap

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate

Equipment:

  • Magnetic stir plate with heating

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

G start Start: Prepare Reagents step1 To a reaction vial, add: - this compound - 4-Iodotoluene - Pd(OAc)₂ - K₂CO₃ start->step1 step2 Add anhydrous DMA (5 mL) and a stir bar. step1->step2 step3 Seal the vial and place on a preheated stir plate at 120 °C. step2->step3 step4 Stir for 16-24 hours. Monitor by TLC/GC-MS. step3->step4 step5 Cool to room temperature. Dilute with ethyl acetate. step4->step5 step6 Filter through Celite to remove solids. Wash with additional ethyl acetate. step5->step6 step7 Transfer to a separatory funnel. Wash with NaHCO₃(aq) and brine. step6->step7 step8 Dry organic layer over MgSO₄, filter, and concentrate in vacuo. step7->step8 step9 Purify the crude residue by silica gel column chromatography. step8->step9 end End: Isolate and Characterize Product step9->end

Figure 3: Workflow for Palladium-Catalyzed ortho-Arylation.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL oven-dried reaction vial, combine this compound (169.2 mg, 1.0 mmol), 4-iodotoluene (261.6 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

  • Solvent Addition: Add a magnetic stir bar and 5 mL of anhydrous DMA to the vial.

  • Reaction: Securely cap the vial and place it in a preheated oil bath or heating block set to 120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 16-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic base and palladium black. Wash the pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 5-methyl-2-(4'-methyl-[1,1'-biphenyl]-2-yl)pyridine.

Protocol 2: Iridium-Catalyzed C-H Borylation of this compound

Principle: This protocol employs an iridium catalyst for the borylation of a C-H bond using B₂pin₂. Based on established precedents for 2-phenylpyridine, this reaction is expected to favor functionalization on the pyridine ring due to electronic effects, though functionalization of the phenyl ring is also possible.[3][16]

Materials:

  • This compound (0.5 mmol, 84.6 mg)

  • Bis(pinacolato)diboron (B₂pin₂, 0.6 mmol, 152.3 mg)

  • [Ir(cod)OMe]₂ (1,5-cyclooctadiene)methoxyiridium(I) dimer (0.0075 mmol, 5.0 mg)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 0.015 mmol, 4.0 mg)

  • Cyclooctane, anhydrous (2 mL)

  • Schlenk flask or sealed tube, stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Hexane, ethyl acetate, brine, anhydrous sodium sulfate

Equipment:

  • Schlenk line or glovebox

  • Magnetic stir plate with heating

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

G start Start: Prepare Under Inert Atmosphere step1 To a Schlenk flask, add: - [Ir(cod)OMe]₂ - dtbpy ligand start->step1 step2 Evacuate and backfill with N₂/Ar (3x). step1->step2 step3 Add B₂pin₂ and This compound. step2->step3 step4 Add anhydrous cyclooctane (2 mL) via syringe. step3->step4 step5 Seal the flask and place on a preheated stir plate at 80 °C. step4->step5 step6 Stir for 12-18 hours. Monitor by GC-MS. step5->step6 step7 Cool to room temperature. step6->step7 step8 Concentrate the reaction mixture in vacuo to remove the solvent. step7->step8 step9 Purify the crude residue directly by silica gel column chromatography. step8->step9 end End: Isolate and Characterize Borylated Product step9->end

Figure 4: Workflow for Iridium-Catalyzed C-H Borylation.

Step-by-Step Procedure:

  • Catalyst Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under a nitrogen or argon atmosphere, add [Ir(cod)OMe]₂ (5.0 mg, 0.0075 mmol) and dtbpy (4.0 mg, 0.015 mmol).

  • Reagent Addition: To the same flask, add B₂pin₂ (152.3 mg, 0.6 mmol) and this compound (84.6 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous cyclooctane (2 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath or heating block set to 80 °C. Stir the mixture for 12-18 hours.

  • Monitoring: The reaction can be monitored by taking a small aliquot (under inert atmosphere), quenching with methanol, and analyzing by GC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure to remove the cyclooctane.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the borylated product(s). Characterization by NMR is essential to confirm the site of borylation.

Conclusion and Outlook

The this compound scaffold offers a rich platform for synthetic diversification through C-H activation. Chelation-assistance via the pyridine nitrogen provides a powerful and predictable method for achieving high regioselectivity at the ortho-position of the phenyl ring using well-established palladium and rhodium catalysts. Furthermore, alternative strategies using iridium can unlock functionalization at other sites, primarily through sterically-controlled borylation. The continued development of new ligands and catalysts promises to expand the toolkit for C-H activation, enabling access to the methyl C(sp³)-H bonds and providing even greater control over site selectivity, which will further accelerate innovation in drug discovery and materials science.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Publishing.
  • Ruthenium-Mediated C–H Functionalization of Pyridine: The Role of Vinylidene and Pyridylidene Ligands. (n.d.). Journal of the American Chemical Society.
  • Mechanistic Insights into Light-Mediated C–H Functionalization of 2-Phenylpyridines. (2022).
  • Palladaelectro-catalyzed ortho -C–H-monoarylation of 2-phenylpyridines with arenediazonium salts. (2025). Organic & Biomolecular Chemistry.
  • Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine. (n.d.).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Pyridine C(sp2)
  • Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. (n.d.). Organic & Biomolecular Chemistry.
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (n.d.). PMC.
  • C−H borylation of 2‐phenylpyridine. (n.d.).
  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based C
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. (n.d.). Chemical Science.
  • Ruthenium-Catalyzed C(sp2)
  • IRIDIUM-CATALYZED C-H BORYLATION. (2022). University of Illinois Urbana-Champaign.
  • Ruthenium-Catalyzed Direct C–H Bond Arylations of Heteroarenes. (2011). Organic Letters.
  • Iridium-catalyzed C–H borylation of pyridines. (n.d.). RSC Publishing.
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (n.d.). Organometallics.
  • Iridium-catalyzed C-H boryl
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. (n.d.). PMC.
  • Rhodium catalyzed chelation-assisted C-H bond functionaliz
  • Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 5-Methyl-2-phenylpyridine (5M2PP) . As a key intermediate in the synthesis of iridium-based OLED emitters and various pharmaceutical pharmacophores, the purity of 5M2PP is non-negotiable.

Crude 5M2PP, typically synthesized via Suzuki-Miyaura coupling, often presents as a dark, viscous oil or low-melting solid contaminated with:

  • Palladium residues (black specks/colloids).[1]

  • Phosphine oxides (from ligands like PPh3).[1]

  • Homocoupling byproducts (e.g., biphenyls).[1]

  • Unreacted boronic acids .

This guide moves beyond generic "recrystallization" advice. We will utilize the chemical properties of the pyridine nitrogen—specifically its basicity (


)—to engineer a self-validating purification workflow.

Phase 1: The "Triage" (Initial Assessment)

Q: My crude product is a black tar. Is it salvageable? A: Yes. The black color is almost certainly colloidal palladium, which has a high extinction coefficient (a little looks like a lot). Do not discard.

  • Action: Dissolve a small aliquot in EtOAc and spot on a TLC plate.

  • Visualization: Use UV (254 nm).[1] The product should be UV-active.[1]

  • Stain: Use Dragendorff’s reagent (orange spot on yellow background) to specifically identify the pyridine nitrogen. If you see an orange spot, your product is there.[1]

Q: I see multiple spots on TLC. Which one is my product? A: 5M2PP is less polar than the boronic acid starting material but more polar than biphenyl/homocoupling impurities.

  • Rf Value: Typically ~0.4–0.6 in Hexane:EtOAc (8:2).[1]

  • Diagnostic: The spot that turns orange with Dragendorff stain is your pyridine. Impurities like biphenyl will not stain.[1]

Phase 2: Bulk Purification (The "Sledgehammer")

Q: Column chromatography is expensive at my scale (50g+). Is there a better way? A: Absolutely. You should utilize Acid-Base Extraction .[1][2] This relies on the reversible protonation of the pyridine nitrogen. Neutral impurities (biphenyls, phosphine oxides) and acidic impurities (boronic acids/phenols) cannot be protonated by dilute acid and will remain in the organic layer.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve crude 5M2PP in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[3][4][5] 5M2PP becomes

      
       and moves to the water layer.[1]
      
    • Waste: The organic layer now holds the non-basic impurities (biphenyl, ligands). Discard it (after checking TLC!).

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat.

    
      until pH > 10.[1]
    
    • Observation: The solution will turn cloudy/milky as the free base 5M2PP precipitates/oils out.

  • Extraction: Extract the milky aqueous layer with fresh DCM (

    
    ).
    
  • Finishing: Dry combined organics over

    
    , filter, and concentrate.
    

Visualizing the Logic:

AcidBaseExtraction Crude Crude Mixture (5M2PP + Impurities) OrgSolvent Dissolve in DCM/EtOAc Crude->OrgSolvent AcidWash Wash with 1M HCl OrgSolvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Neutrals: Biphenyl, Phosphines) (Acids: Boronic Acids) Sep1->OrgLayer1 Top Layer (if EtOAc) Bottom (if DCM) AqLayer1 Aqueous Layer (Product as Pyridinium Salt) Sep1->AqLayer1 Contains Product Discard Discard (Waste) OrgLayer1->Discard Basify Basify to pH > 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with Fresh DCM Basify->Extract FinalOrg Final Organic Layer (Purified 5M2PP Free Base) Extract->FinalOrg

Figure 1: Acid-Base Extraction Logic Flow.[1][6] This method selectively isolates the basic pyridine core.

Phase 3: Fine Purification (The "Scalpel")

Q: After extraction, the oil is yellow but still contains Palladium (gray tint). How do I remove the metal? A: Palladium coordinates strongly to the pyridine nitrogen.[7][8] Simple filtration is insufficient.[1][7][8] You have two options:

Option A: Scavenger Resins (Recommended for <10g)

Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) to your organic solution.[1]

  • Dosage: 3–5 equivalents relative to expected Pd content.

  • Conditions: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45µm pad. The thiol binds Pd more tightly than the pyridine nitrogen.

Option B: Salt Crystallization (Recommended for >10g)

Convert the liquid free base into a solid hydrochloride salt. This often excludes impurities from the crystal lattice.

Protocol: HCl Salt Formation

  • Dissolve the "Acid-Base Purified" oil in a minimal amount of Isopropanol (IPA) or Ethanol .[1]

  • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.

  • Observation: A white precipitate (5M2PP[1]·HCl) should form immediately.[1]

  • Recrystallization: If the solid is off-white, heat the IPA to reflux until dissolved, then cool slowly to 4°C.

  • Recovery: Filter the white crystals. To recover the free base, dissolve in water and repeat the basification step from Phase 2.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Oiling Out" (Product forms a separate liquid layer instead of crystals)Solvent too polar or cooling too fast.[1]Re-heat to dissolve.[1] Add a "bad solvent" (e.g., Diethyl Ether or Hexane) dropwise until cloudy. Cool very slowly with vigorous stirring.
Low Yield after Acid Extraction pH of aqueous layer was not high enough during recovery.[1]Pyridines buffer well.[1] Ensure pH is >10 (check with paper, not just calculation). The solution must be milky.
Product is Blue/Green Oxidation of residual Copper (if Cu-mediated coupling used) or specific Pd-complexes.[1]Wash the organic phase with 10% EDTA solution or aqueous ammonia to sequester metal ions.
Emulsion during Extraction Fine particulates or similar densities.[1]Filter the biphasic mixture through a Celite pad to break the emulsion. Add brine to increase aqueous density.[1]

Quantitative Data: Solvent Efficiency

Solubility profile for this compound (Free Base)

SolventSolubility (RT)Suitability for Crystallization
Water Insoluble (<0.1 mg/mL)Anti-solvent
Hexane ModerateAnti-solvent (for layering)
Ethanol/IPA HighGood (requires cooling/anti-solvent)
DCM/Chloroform Very HighExtraction only (too soluble for cryst.)[1]
Diethyl Ether HighGood Anti-solvent for HCl salt

References

  • Suzuki-Miyaura Coupling & Impurities

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • Pyridine Purification Mechanics

    • Li, J. J. (Ed.).[1][2][9][10] (2009).[1] Name Reactions for Homologations, Part I: Pyridine Synthesis and Purification. Wiley-Interscience.[1] (General Reference for Acid-Base workup of heterocycles).

  • Salt Formation Protocols

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][6][9][10][11][12][13] (2011).[1][13] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

Sources

Technical Support Center: High-Purity 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocol for 5-Methyl-2-phenylpyridine (CAS: 27012-22-2) Target Purity: >99.0% (HPLC/GC) Physical State: Low-melting solid (MP: 53–57 °C) Primary Synthesis Route: Suzuki-Miyaura Coupling[1][2]

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound yielded a product that is colored (green/orange), contains persistent biaryl impurities, or fails to crystallize properly.

Because this compound is a low-melting solid (53–57 °C) , it is notoriously difficult to purify by standard recrystallization alone, often resulting in "oiling out."[2] Furthermore, its synthesis via Suzuki coupling introduces specific non-polar impurities (biphenyls) and metal residues that require a targeted chemical workup before final polishing.[2]

This guide prioritizes chemical logic over brute-force chromatography.

Module 1: The "Chemical Filter" (Acid-Base Extraction)

Issue: Presence of non-basic impurities (e.g., biphenyl, unreacted phenylboronic acid, homocoupling products) that co-elute on silica.[2] Solution: Exploit the basicity of the pyridine nitrogen (pKa ~5.2).[1]

Most impurities in this synthesis are neutral .[1][2] By protonating the pyridine nitrogen, we can force the product into the aqueous phase while washing away neutral organic impurities.

Protocol A: Selective Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Avoid Dichloromethane (DCM) if possible, as it can form emulsions during basification.[1][2]

  • Acid Extraction (Target pH < 2):

    • Extract the organic layer 3 times with 1.0 M HCl .[1]

    • Mechanism:[1][2][3][4] The pyridine becomes the pyridinium hydrochloride salt (

      
      ), which is highly water-soluble.[1][2]
      
    • Checkpoint: Keep the Aqueous Layer .[1] The organic layer contains your non-polar impurities (discard after TLC verification).[1]

  • The "Neutral Wash":

    • Wash the combined acidic aqueous layers once with fresh EtOAc.[1] This removes trapped neutral organics.[1]

  • Basification (Target pH > 10):

    • Cool the aqueous layer to 0–5 °C (ice bath).

    • Slowly add 4.0 M NaOH or NH₄OH until pH reaches 10–12.[1]

    • Observation: The solution will become cloudy as the free base precipitates or oils out.[1]

  • Recovery:

    • Extract the cloudy aqueous mixture 3 times with DCM or EtOAc .[1]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Result: A semi-purified oil/solid free of biphenyls and boronic acids.[1]

Module 2: Catalyst Removal (The "Color" Problem)

Issue: Product appears green, grey, or orange. Cause: Residual Palladium (Pd) from the Suzuki catalyst.[1][5] Pyridines are excellent ligands for Pd, making simple filtration insufficient.[1]

Protocol B: Scavenger Treatment

Do not rely on recrystallization to remove Pd; it often incorporates the metal into the crystal lattice.[1]

Option 1: Functionalized Silica (Best for >99% Purity) [1][2]

  • Dissolve the post-extraction residue in THF or EtOAc (10 mL/g).

  • Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at a ratio of 5–10 wt% relative to the crude mass.[1][2]

  • Stir at 40 °C for 2–4 hours.

  • Filter through a 0.45 µm pad.[1]

Option 2: Activated Charcoal (Cost-Effective) [1]

  • Dissolve crude in hot Ethanol (EtOH).[1]

  • Add Activated Charcoal (10 wt%).

  • Reflux for 30 minutes.

  • Filter while hot through Celite to prevent the product from crystallizing in the filter funnel.[1]

Module 3: Final Polishing (Crystallization)[2]

Issue: Product is >95% pure but remains an oil or sticky solid. Goal: Achieve distinct crystals and >99% purity.

Since the melting point is low (53–57 °C), standard recrystallization often leads to oiling out (liquid-liquid phase separation) rather than crystal formation.[1][2] We use a solvent-antisolvent method to control this.[1][2]

Protocol C: Controlled Precipitation

Solvent System: Ethanol (Solvent) / Water (Antisolvent) Alternative:[2] Hexanes (Solvent) / Cooling (Physical change)[1][2]

  • Dissolution: Dissolve the Pd-free residue in the minimum amount of warm Ethanol (35–40 °C) .

    • Critical: Do not heat above 60 °C to avoid degrading the product or oiling out upon rapid cooling.[1]

  • Nucleation:

    • Add water dropwise with vigorous stirring until a persistent turbidity (cloudiness) just appears.

    • Stop immediately. Add one drop of Ethanol to clear the solution.[1]

  • Crystal Growth:

    • Allow the solution to cool to room temperature slowly (turn off the stir plate, cover the flask).

    • Once at room temperature, move to a refrigerator (4 °C) for 12 hours.

    • Troubleshooting: If an oil forms at the bottom, reheat gently until dissolved and add a seed crystal (if available) or scratch the glass side.

  • Collection:

    • Filter the white needles/plates rapidly (cold filtration).[1]

    • Wash with cold 10% EtOH/Water.[1]

    • Vacuum dry at room temperature (do not heat, or it will melt).[1]

Visual Workflow & Logic

Figure 1: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture (Suzuki Coupling) Step1 Dissolve in EtOAc Start->Step1 AcidWash Extract with 1M HCl Step1->AcidWash Decision1 Phase Separation AcidWash->Decision1 OrganicWaste Organic Layer (Contains Biphenyls, Boronic Acids) Decision1->OrganicWaste Discard AqueousProd Aqueous Layer (Contains Product-HCl Salt) Decision1->AqueousProd Keep BaseStep Basify to pH 12 (NaOH) Extract into DCM AqueousProd->BaseStep PdRemoval Pd Scavenging (Thiol Silica or Charcoal) BaseStep->PdRemoval Cryst Crystallization (EtOH / Water) PdRemoval->Cryst Final Pure this compound (>99%, White Solid) Cryst->Final

Caption: Logical flow for separating basic pyridine product from neutral Suzuki impurities and metal residues.

Troubleshooting & FAQ

Q: My product is an oil and won't solidify even in the freezer.

  • A: This is common for this compound if trace solvent remains or purity is <95%.[1][2]

    • Fix: Rotovap for 2 hours at high vacuum to remove all EtOAc.[1]

    • Fix: Use Pentane or Hexane trituration.[1][2] Dissolve the oil in a minimal amount of pentane, freeze in dry ice/acetone bath, and scratch the flask to induce crystallization.

Q: The product is white but the melting point is broad (e.g., 48–55 °C).

  • A: You likely have isomeric impurities (e.g., 4-methyl isomer) or residual solvent.[1][2]

    • Fix: Dry under high vacuum (0.1 mmHg) for 24 hours. If the range remains broad, perform the Acid-Base extraction again, ensuring the washes are thorough.

Q: Can I distill this compound?

  • A: Yes, but it requires high vacuum.[1][2]

    • Boiling Point: ~166 °C at 16 mmHg [1].[1][2]

    • Warning: Distillation often fails to remove homocoupled biaryls (similar boiling points).[1][2] Acid-base extraction is superior for chemical separation.[1]

Q: Why is my yield low after the Acid-Base step?

  • A: The pH was likely not high enough during the back-extraction.[1] Pyridines act as buffers.[1] Ensure the pH is >10 (check with paper, not just by calculation) before extracting back into organic solvent.

Summary of Physical Data

PropertyValueNotes
CAS 27012-22-2
Molecular Weight 169.22 g/mol
Melting Point 53.0 – 57.0 °CLow melting point requires cold handling [1].[1][2][6][7][8]
Boiling Point 166 °C (16 mmHg)High vacuum required for distillation [1].[1][2]
pKa (Calc) ~5.2Allows for acid-base separation.[1][2]
Solubility Soluble in EtOAc, DCM, EtOHPoor solubility in water (neutral form).[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 47467, this compound.[1][2] Retrieved January 31, 2026, from [Link][2]

  • Biotage. (2023).[1][2][4][9] How to Remove Palladium in Three Easy Steps.[1][2] Retrieved January 31, 2026, from [Link][2]

Sources

Scale-up challenges for the industrial production of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Challenges & Troubleshooting Guide

CAS: 27012-22-2 | Molecular Formula: C₁₂H₁₁N | Molecular Weight: 169.23 g/mol

Introduction: The Scale-Up Landscape

5-Methyl-2-phenylpyridine is a critical biaryl intermediate used in the synthesis of functional materials (OLED ligands) and pharmaceutical precursors. While laboratory synthesis often utilizes standard Suzuki-Miyaura conditions (DME/Water, Pd(PPh₃)₄), these conditions fail at the kilogram-to-ton scale due to three primary bottlenecks:

  • Thermal Hazards: The oxidative addition and transmetallation steps are exothermic.

  • Catalyst Deactivation: Palladium black precipitation leads to stalled reactions and high residual metal content.

  • Purification Efficiency: High-vacuum distillation is energy-intensive; crystallization is preferred but requires strict impurity control.

This guide provides a self-validating process workflow designed to mitigate these risks.

Module 1: Reaction Engineering & Protocol

Core Reaction: Suzuki-Miyaura Coupling

Reaction Scheme: 2-Bromo-5-methylpyridine + Phenylboronic Acid


 this compound
Optimized Industrial Protocol (1 kg Basis)

Note: This protocol replaces the hazardous DME solvent system with a Toluene/Water biphasic system, allowing for easier phase separation and temperature control.

ParameterSpecificationRationale
Limiting Reagent 2-Bromo-5-methylpyridine (1.0 eq)The halide is typically more expensive and harder to remove if unreacted.
Coupling Partner Phenylboronic Acid (1.05 - 1.1 eq)Slight excess compensates for protodeboronation (hydrolysis) side reactions.
Catalyst System Pd(dppf)Cl₂ (0.05 - 0.1 mol%)Bidentate ferrocenyl ligands prevent Pd aggregation better than PPh₃ at high temps.
Base K₂CO₂ (2.0 eq) or K₃PO₄Carbonate is standard; Phosphate is used if boronic acid stability is poor.
Solvent System Toluene : Water (3:1 ratio)Biphasic system allows inorganic salts to remain in aqueous phase.
Phase Transfer TBAB (0.5 mol%)Optional: Accelerates reaction if stirring rate is limited.
Step-by-Step Execution
  • Inerting: Charge reactor with Toluene and Water. Sparge with N₂ for >30 mins. Oxygen is the primary cause of homocoupling impurities.

  • Loading: Charge 2-Bromo-5-methylpyridine, Phenylboronic acid, and Base.

  • Catalyst Addition: Add Pd catalyst under positive N₂ flow.

  • Thermal Ramp: Heat to 75-80°C. Do not reflux uncontrolled.

  • Reaction Monitoring: HPLC check at 2 hours. Target <0.5% starting halide.

Module 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Kinetics

Q1: The reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is likely due to catalyst poisoning or boronic acid decomposition .

  • Mechanism: Phenylboronic acid is susceptible to protodeboronation (converting to benzene) in aqueous base at high temperatures. Once the boronic acid is consumed, the reaction stops regardless of Pd availability.

  • Corrective Action:

    • Analyze the reaction mixture for Benzene (GC-MS).

    • If Benzene is high, add 0.2 eq of Phenylboronic acid (not catalyst).

    • Prevention: Lower the reaction temperature by 5-10°C or switch to a milder base like K₃PO₄ to reduce the rate of deboronation.

Q2: I see a significant "Biphenyl" impurity peak. How do I remove it? Diagnosis: This is the homocoupling product of phenylboronic acid, caused by the presence of Oxygen.

  • Corrective Action: Biphenyl is very difficult to separate from this compound by crystallization due to similar solubilities.

  • Fix: You must prevent it. Ensure strict N₂ sparging (dissolved O₂ < 2 ppm). If present, you may need to perform a fractional distillation (BP diff ~25°C) before final crystallization.

Category B: Process Safety (Thermal)

Q3: We observed a temperature spike of 15°C upon heating. Is this normal? Diagnosis: Yes, this is the exothermic initiation . In a batch reactor, this can lead to a runaway.

  • Risk: The Suzuki coupling heat release is ~120-140 kJ/mol.

  • Control Strategy: Do not use an "All-in" approach for scales >1 kg.

    • Protocol: Charge the Halide, Catalyst, and Base first. Heat to temperature.[1][2][3]

    • Dosing: Dissolve Phenylboronic acid in a separate vessel (Toluene/Alcohol) and dose it slowly over 2-4 hours. This limits the "accumulation" of unreacted reagents and makes the heat generation rate dependent on the dosing rate (feed-limited regime).

Category C: Purification & Pd Removal[5][6]

Q4: The final product is grey/brown, and Pd content is >50 ppm. Recrystallization isn't working. Diagnosis: Palladium colloids are trapped in the crystal lattice.

  • Fix: Standard recrystallization often fails for Pd removal. You must use a Chemical Scavenger or Adsorbent before crystallization.

  • Protocol:

    • After phase separation, keep the organic layer (Toluene) at 50°C.

    • Add SiliaMetS® Thiol or Activated Carbon (Darco KB) (5-10 wt% relative to product).

    • Stir for 2-4 hours.

    • Hot filter through Celite.

    • Then proceed to crystallization (cool to 0-5°C).

Module 3: Visualization & Logic Flows

Diagram 1: Industrial Process Workflow

Caption: Optimized semi-batch workflow for safe scale-up, highlighting critical control points (CCP).

ProcessFlow Start Raw Materials (Halide, Base, Solvent) Inert CCP1: N2 Sparging (O2 Removal) Start->Inert Heat Heat to 75°C Inert->Heat Dose CCP2: Dose Boronic Acid (Exotherm Control) Heat->Dose React Reaction Aging (2-4 Hours) Dose->React Check IPC: HPLC Conversion >99%? React->Check Check->React No (Add Time/Cat) Phase Phase Separation (Remove Aqueous Salts) Check->Phase Yes Scavenge Pd Scavenging (Thiol Resin/Carbon) Phase->Scavenge Cryst Crystallization (Cool to 5°C) Scavenge->Cryst Isolate Filtration & Drying (Final Product) Cryst->Isolate

Diagram 2: Impurity Troubleshooting Logic

Caption: Decision tree for identifying and resolving common impurity profiles in Suzuki couplings.

Troubleshooting Problem Impurity Detected Type Identify by HPLC/MS Problem->Type Homo Impurity: Biphenyl (Homocoupling) Type->Homo MW = 154 Dehal Impurity: 3-Methylpyridine (Dehalogenation) Type->Dehal MW = 93 Stall Impurity: Unreacted Halide (Stalled Rxn) Type->Stall MW = 172 Cause1 Cause: High O2 or Excess Boronic Acid Homo->Cause1 Fix1 Action: Improve Inerting Adjust Stoichiometry Cause1->Fix1 Cause2 Cause: Hydride Source (e.g., alcohol solvent) Dehal->Cause2 Fix2 Action: Switch to Toluene Reduce Catalyst Load Cause2->Fix2 Cause3 Cause: Boronic Acid Decomposition Stall->Cause3 Fix3 Action: Add 0.1eq Boronic Acid (Not Catalyst) Cause3->Fix3

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sheridan, P. M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–358. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogous Protocol). BenchChem Technical Library. Link

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Link

Sources

Managing temperature and pressure for optimal 5-Methyl-2-phenylpyridine yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-phenylpyridine Synthesis

Subject: Optimization of Temperature and Pressure Parameters for Suzuki-Miyaura Coupling of 2-Halo-pyridines. Ticket ID: #SMP-502-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

Synthesizing This compound typically involves the Suzuki-Miyaura cross-coupling of 2-bromo-5-methylpyridine with phenylboronic acid . While theoretically straightforward, the 2-position of the pyridine ring presents unique challenges due to the coordination of the pyridine nitrogen to the Palladium catalyst (poisoning) and the electronic deactivation of the C-Br bond.

This guide addresses the critical interplay between temperature (kinetics vs. catalyst stability) and pressure (solvent retention and boiling point elevation) to maximize yield and minimize homocoupling or protodeboronation.

Part 1: Technical Troubleshooting (Q&A)

Q1: My reaction stalls at 50-60% conversion. Should I simply increase the temperature?

A: Not necessarily. While increasing temperature generally improves the rate of the rate-limiting step (oxidative addition), simply cranking the heat often leads to Palladium black precipitation (catalyst death) before conversion is complete.

  • The Mechanism: 2-halopyridines are electron-deficient. Oxidative addition is sluggish compared to simple aryl bromides.

  • The Fix: Instead of exceeding 110°C, maintain the temperature at 80°C–100°C but switch to a catalyst with a wider "bite angle" or steric bulk, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ . If you must heat >100°C to push conversion, you must use a sealed pressure vessel (see Q2).

  • Critical Check: If the reaction mixture turns black and conversion stops, your catalyst has aggregated. Add a fresh mol% of catalyst and lower the temp slightly, or add a ligand stabilizer like SPhos .

Q2: Why is a "sealed tube" or pressure vessel recommended even if I am below the solvent's boiling point?

A: Pressure in this context is primarily about oxygen exclusion and solvent integrity , not just boiling points.

  • Oxygen Exclusion: A sealed pressure tube (Schlenk tube or crimp-top vial) is superior to a reflux condenser under N₂ balloon for maintaining the anaerobic environment required for the Pd(0) cycle.

  • Solvent Composition: The optimal solvent system for this reaction is often 1,4-Dioxane/Water (4:1) . This forms an azeotrope. In an open reflux system, the composition changes over time as the azeotrope boils off, altering the solubility of your inorganic base (K₂CO₃ or K₃PO₄). A closed system maintains the exact molar ratio of solvents throughout the reaction.

  • Superheating: To achieve the activation energy required for the 2-pyridyl coupling without using high-boiling solvents (like DMF, which is hard to remove), you can superheat Dioxane (b.p. 101°C) to 110°C-120°C in a pressure vessel.

Q3: I am seeing significant amounts of benzene (protodeboronation). Is pressure the culprit?

A: No, this is usually a temperature/pH issue. Protodeboronation of phenylboronic acid competes with the transmetallation step.

  • Cause: High temperatures (>100°C) combined with high water content or very strong bases facilitate the hydrolysis of the C-B bond.

  • Solution:

    • Reduce water ratio (try Toluene/Ethanol/Water 4:1:1).

    • Lower temperature to 80°C.

    • Crucial: Ensure you are using 2-bromo-5-methylpyridine + phenylboronic acid .

    • Note: If you were attempting the reverse (2-pyridylboronic acid + bromobenzene), switch immediately. 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation.

Part 2: Optimized Experimental Protocol

Target: this compound Scale: 1.0 mmol

ParameterSpecificationRationale
Electrophile 2-Bromo-5-methylpyridine (1.0 equiv)More stable than the boronic acid counterpart.
Nucleophile Phenylboronic acid (1.2 - 1.5 equiv)Excess accounts for minor protodeboronation.
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)Ferrocenyl ligand resists de-ligation by the pyridine nitrogen better than PPh₃.
Base K₃PO₄ (3.0 equiv) or Cs₂CO₃Potassium phosphate buffers pH effectively; Cesium improves solubility in organic/aqueous mixes.
Solvent 1,4-Dioxane : Water (4:1 v/v)Excellent solubility for both organic reactants and inorganic base.
Temperature 90°C - 100°COptimal balance between kinetics and catalyst life.
Pressure Autogenous (Sealed Tube)Prevents solvent loss; maintains stoichiometry.
Step-by-Step Workflow
  • Preparation (The "Dry" Step):

    • To a 10-20 mL pressure vial (microwave vial or heavy-wall glass screw cap), add:

      • 2-Bromo-5-methylpyridine (172 mg, 1.0 mmol)

      • Phenylboronic acid (183 mg, 1.5 mmol)

      • Pd(dppf)Cl₂[1]·CH₂Cl₂ (24 mg, 3 mol%)

      • K₃PO₄ (636 mg, 3.0 mmol)

    • Note: Adding solids first allows for simultaneous purging.

  • Degassing (The Critical Step):

    • Cap the vial with a septum.[2]

    • Evacuate under high vacuum and backfill with Argon (repeat 3 times).

    • Why? Oxygen causes homocoupling of the boronic acid (biphenyl formation) and kills the active Pd(0) species.

  • Solvent Addition:

    • Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe through the septum.

    • Tip: Degas solvents separately by bubbling Argon through them for 20 mins prior to use.

  • Reaction (Pressure & Temp):

    • Replace the septum with the solid screw cap (if using a Schlenk tube) or crimp the vial tightly.

    • Place in a pre-heated oil block at 95°C .

    • Stir vigorously (1000 RPM). The biphasic mixture requires high shear to facilitate phase transfer.

    • Run for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Dry organics over Na₂SO₄, filter, and concentrate.[4]

    • Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Part 3: Troubleshooting Logic (Visualization)

The following diagram outlines the decision process when encountering low yields.

SuzukiTroubleshooting Start Issue: Low Yield of This compound CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC SM_Remains Starting Material (Bromide) Unreacted CheckTLC->SM_Remains Biphenyl Major Product: Biphenyl (Homocoupling) CheckTLC->Biphenyl Benzene Major Product: Benzene (Protodeboronation) CheckTLC->Benzene BlackPpt Reaction turned black early (Pd Precipitated) CheckTLC->BlackPpt Sol_Temp Increase Temp to 110°C (Use Pressure Vessel) SM_Remains->Sol_Temp Kinetics too slow Sol_Degas Improve Degassing (Argon Sparge >20m) Biphenyl->Sol_Degas Oxygen present Sol_Base Switch Base to K3PO4 Reduce Water Ratio Benzene->Sol_Base Hydrolysis too fast Sol_Ligand Switch Ligand (Use Pd(dppf)Cl2 or SPhos) BlackPpt->Sol_Ligand Catalyst unstable

Figure 1: Decision matrix for diagnosing yield failures in Suzuki-Miyaura coupling of pyridine derivatives.

References

  • BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lutsenko, S., et al. (2017).[6][7] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[3] Retrieved from

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Retrieved from

Sources

Validation & Comparative

HPLC-MS and GC-MS methods for purity assessment of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity assessment of 5-Methyl-2-phenylpyridine (CAS: 55191-21-4) , a single analytical technique is often insufficient due to the complex impurity profile inherent to its synthesis (typically Suzuki-Miyaura cross-coupling).

  • GC-MS is the primary recommendation for assessing the purity of the main product and quantifying structural isomers and volatile non-polar byproducts (e.g., biphenyl).

  • HPLC-MS is the mandatory orthogonal method for detecting polar, non-volatile precursors (e.g., phenylboronic acid) and catalyst ligands (e.g., phosphine oxides) that may degrade or elute poorly in gas chromatography.

This guide details the protocols, mechanistic rationale, and decision criteria for deploying both methods in a drug development context.

Analyte Profile & Analytical Challenges

This compound is a basic nitrogenous heterocycle.

  • Molecular Weight: 169.22 g/mol

  • pKa: ~5.2 (Pyridine nitrogen)

  • Boiling Point: ~280°C (Estimated)

  • Solubility: Soluble in organic solvents (MeOH, ACN, DCM); sparingly soluble in water.

The "Senior Scientist" Insight: The analytical challenge lies not in the main peak, but in the "Silent Impurities." In Suzuki couplings, residual aryl boronic acids are polar and non-volatile; they will not appear in a standard GC-FID/MS run, leading to falsely high purity values. Conversely, structural isomers (e.g., 4-methyl vs. 5-methyl analogues) are often isobaric and co-elute in short LC gradients, requiring the superior resolution of capillary GC.

Method 1: GC-MS (The Resolution Standard)

Rationale: Gas Chromatography coupled with Electron Impact (EI) Mass Spectrometry is the "Gold Standard" for alkyl-aryl-pyridines. The non-polar stationary phase interacts efficiently with the aromatic ring, providing baseline separation of structural isomers that LC-MS often merges.

Experimental Protocol
  • System: Agilent 7890/5977 (or equivalent)

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm)

    • Why: "UI" (Ultra Inert) columns are critical. Basic pyridines interact with active silanol sites on standard columns, causing peak tailing that ruins integration accuracy.

  • Inlet: Split/Splitless at 250°C.

    • Mode: Split 20:1. (Avoids detector saturation; pyridines ionize strongly).

    • Liner: Deactivated glass wool liner (prevents discrimination of high boilers).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: EI (70 eV), Source Temp 230°C. Scan range 40–350 m/z.

Self-Validating Check (System Suitability)
  • Tailing Factor (Tf): Must be < 1.2 for the main peak. If Tf > 1.5, the liner is active and must be replaced.

  • Resolution (Rs): If analyzing a mixture of isomers (e.g., 3-methyl vs 5-methyl), Rs must be > 1.5.

Method 2: HPLC-MS (The Orthogonal Scavenger)

Rationale: Liquid Chromatography is essential for "mass balance." It detects what GC misses: polar boronic acids, inorganic salts, and thermally labile oxides. We utilize Electrospray Ionization (ESI) in Positive Mode.[1]

Experimental Protocol
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm).

    • Why: Hybrid particles (BEH) withstand higher pH, though we use low pH here for MS sensitivity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Mechanism:[3][4] Formic acid ensures the pyridine nitrogen is protonated (

      
      ), stabilizing the signal in ESI+.
      
  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B (Wash out lipophilic dimers)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Scan 100–600 m/z) and UV (254 nm).

Self-Validating Check
  • Carryover: Inject a blank after the high standard. Pyridines are "sticky" in LC systems. Signal in blank must be < 0.1% of LOQ.

Comparative Analysis & Decision Logic

The following table summarizes the performance characteristics based on field application data.

FeatureGC-MS (EI)HPLC-MS (ESI+)
Primary Use Purity of Main Peak & Isomer SeparationDetection of Polar/Non-volatile Impurities
Isomer Resolution Superior (Capillary efficiency)Moderate (Requires long gradients)
Matrix Tolerance Low (Dirty samples ruin liners)High (Divert valve protects MS)
Sensitivity (LOD) ~10–50 ppb~1–5 ppb (Highly ionizable N)
Blind Spots Boronic acids, Salts, High MW PolymersVolatile solvents, some non-polar alkanes
Linearity (

)
> 0.999 (Wide dynamic range)> 0.99 (Saturation prone at high conc.)
Impurity Fate Mapping

The diagram below illustrates where specific impurities from the synthesis (Suzuki Coupling) are detected.

ImpurityFate Synthesis Suzuki Coupling Reaction Mixture Impurity_A Homocoupling (Biphenyls) Synthesis->Impurity_A Impurity_B Boronic Acid Residues Synthesis->Impurity_B Impurity_C Ligand Oxides (O=PPh3) Synthesis->Impurity_C Impurity_D Isomers (Regio-isomers) Synthesis->Impurity_D GCMS GC-MS Analysis (Volatile/Stable) Impurity_A->GCMS Excellent LCMS HPLC-MS Analysis (Polar/Labile) Impurity_A->LCMS Good Impurity_B->GCMS Decomposes Impurity_B->LCMS Excellent Impurity_C->GCMS Possible (High Temp) Impurity_C->LCMS Excellent Impurity_D->GCMS Baseline Sep Impurity_D->LCMS Co-elution Risk Result_GC Detected (High Res) GCMS->Result_GC Result_Fail Not Detected (False Purity) GCMS->Result_Fail Boronic Acids Result_LC Detected (High Sens) LCMS->Result_LC

Figure 1: Impurity Fate Mapping. Red nodes indicate common impurities; Green nodes indicate the analytical technique. Solid lines represent effective detection; dashed lines represent poor detection or artifacts.

Analytical Workflow Decision Tree

When receiving a new batch of this compound, follow this logic to ensure comprehensive coverage.

Workflow Start Sample: this compound Step1 Step 1: GC-MS Screening (DB-5ms Column) Start->Step1 Check1 Is Main Peak Purity > 98%? Step1->Check1 Step2 Step 2: HPLC-MS Confirmation (Check for Boronic Acids/Salts) Check1->Step2 Yes Fail1 Reject Batch: Purify via Distillation Check1->Fail1 No (Isomers/Volatiles found) Check2 Are Polar Impurities < 0.5%? Step2->Check2 Pass Batch Released Check2->Pass Yes Fail2 Reject Batch: Purify via Recrystallization Check2->Fail2 No (Boronic acids found)

Figure 2: Analytical Decision Matrix. A sequential approach ensures that "invisible" impurities in GC are caught by LC.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Retrieved from

  • Kitano, Y., & Arisawa, M. (2025).[3] Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Chemical and Pharmaceutical Bulletin. Retrieved from

  • Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis. (Demonstrates QuEChERS and GC handling of nitrogenous bases). Retrieved from

  • Shimadzu Scientific Instruments. Impurity Profiling and Characterization using Single Quadrupole LC-UV-MS. Retrieved from

  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Analysis of 5-Methyl-2-phenylpyridine and 2-phenylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of materials science and medicinal chemistry, the phenylpyridine scaffold stands as a cornerstone for innovation. Its unique electronic properties and coordination capabilities have cemented its role in applications ranging from organic light-emitting diodes (OLEDs) to pharmaceutical agents. This guide provides an in-depth comparative analysis of 2-phenylpyridine and its methylated derivative, 5-Methyl-2-phenylpyridine. We will explore how the subtle addition of a single methyl group can significantly modulate the physicochemical, spectroscopic, and reactive properties of the parent molecule, thereby influencing its performance in various applications. This analysis is designed to provide researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal scaffold for their specific needs.

Core Physicochemical Properties: The Influence of a Methyl Group

The introduction of a methyl group at the 5-position of the pyridine ring in 2-phenylpyridine induces tangible changes in its fundamental physical properties. While both molecules are heterocyclic aromatic compounds, the methyl substituent in this compound enhances its hydrophobic character compared to the unsubstituted 2-phenylpyridine.[1] This seemingly minor structural modification has a cascading effect on properties such as melting point, boiling point, and solubility.

Property2-PhenylpyridineThis compound
Molecular Formula C₁₁H₉N[2]C₁₂H₁₁N[1]
Molecular Weight 155.20 g/mol [2][3]169.23 g/mol [1]
CAS Number 1008-89-5[2][4]27012-22-2[1]
Appearance Colorless to pale yellow liquid[2][3][5]White to orange to green powder/crystal[1][6]
Melting Point -5 °C[4]53.0 to 57.0 °C[6]
Boiling Point 268-270 °C[3][4]166 °C at 16 mmHg[6][7]
Density 1.086 g/mL at 25 °C[3][4]1.030 g/cm³ (Predicted)[6]
pKa (Strongest Basic) 4.43 - 4.48[8]4.73 (Predicted)[7]
logP 2.63 - 2.79[8]2.9 (Computed)[9]
Solubility in Water Slightly soluble/Low[3][8]Not specified, but expected to be lower than 2-phenylpyridine

Analysis of Properties:

The data clearly illustrates the impact of methylation. The solid state of this compound at room temperature, evidenced by its higher melting point, can be attributed to more effective crystal packing facilitated by the methyl group. The predicted increase in pKa for the methylated analogue suggests a slight increase in the basicity of the pyridine nitrogen, a consequence of the electron-donating nature of the methyl group. This enhanced basicity can influence its coordination chemistry. Furthermore, the higher logP value for this compound indicates increased lipophilicity, a critical parameter in drug design that affects membrane permeability and pharmacokinetic profiles.

Spectroscopic Characteristics

The primary spectroscopic differences arise from the presence of the methyl group in this compound. In ¹H NMR spectroscopy, this will manifest as a characteristic singlet in the aliphatic region (around 2.3-2.5 ppm). In ¹³C NMR, an additional signal for the methyl carbon will be observed. The UV-Vis absorption maximum (λmax) also shows a slight shift, with this compound exhibiting a λmax at 275 nm in ethanol, which can be attributed to the electronic perturbations caused by the methyl substituent.[7]

Chemical Reactivity and Synthetic Pathways

Both 2-phenylpyridine and its 5-methyl derivative are pivotal ligands in organometallic chemistry, largely due to their ability to undergo cyclometalation. This reaction, typically involving a transition metal like iridium or rhodium, proceeds via C-H activation at the ortho-position of the phenyl ring, forming a stable five-membered metallacycle.[3][10] This process is fundamental to the synthesis of phosphorescent complexes used in OLEDs.

The reactivity of these compounds is highly sensitive to steric and electronic effects.[10] The ortho position of the phenyl group is a prime target for C-H activation.[11] The electron-donating methyl group in this compound can influence the kinetics of cyclometalation. This substituent can increase the electron density on the metal center upon coordination, which may affect the subsequent C-H activation step. Furthermore, electrophilic substitution reactions on the pyridine ring will be directed by the position of the existing substituents.

Synthetic Approaches:

The synthesis of these two compounds typically follows different strategies, reflecting the desired substitution pattern.

  • 2-Phenylpyridine: A common laboratory-scale synthesis involves the reaction of phenyllithium with pyridine.[3][12] This method, while effective, utilizes organometallic reagents that can be challenging to handle.

  • This compound: A notable synthetic route is the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts.[13] This multi-component reaction offers a more direct approach to the substituted scaffold.[13]

Below is a diagram illustrating the multi-component synthesis of this compound.

Synthesis_5_Methyl_2_phenylpyridine cluster_reactants Reactants cluster_process Process cluster_intermediates Key Steps Acetophenone Acetophenone VaporPhase Vapor-Phase Reaction (Zeolite Catalyst, 400°C) Acetophenone->VaporPhase Imine Imine Formation Acetophenone->Imine Propionaldehyde Propionaldehyde Propionaldehyde->VaporPhase Propionaldehyde->Imine Formaldehyde Formaldehyde Formaldehyde->VaporPhase Cyclization Cyclization & Dehydrogenation Formaldehyde->Cyclization Ammonia Ammonia Ammonia->VaporPhase Ammonia->Imine Product This compound VaporPhase->Product Imine->Cyclization

Caption: Synthetic workflow for this compound.

Applications: A Tale of Tunability

The primary application where the comparison between these two molecules becomes most salient is in the field of Organic Light-Emitting Diodes (OLEDs). Both serve as essential ligands for creating highly efficient phosphorescent emitters.[3][14]

Role in OLEDs:

In OLEDs, 2-phenylpyridine and its derivatives are used to synthesize cyclometalated iridium(III) complexes, such as the archetypal green emitter, tris(2-phenylpyridine)iridium (Ir(ppy)₃). The methylation at the 5-position in this compound is a strategic choice for fine-tuning the optoelectronic properties of the resulting metal complex. The electron-donating methyl group can raise the energy level of the highest occupied molecular orbital (HOMO) of the complex, which in turn can alter the emission color and improve charge injection/transport properties within the OLED device. This tunability is crucial for achieving high efficiency and specific colors in OLED displays and lighting.

The diagram below illustrates the general structure of these cyclometalated complexes.

OLED_Complex M = Metal (e.g., Ir) Py = Pyridine Ring Ph = Phenyl Ring R = H (2-phenylpyridine) R = CH₃ (this compound) cluster_ligand1 cluster_ligand2 cluster_ligand3 M M N1 N C1 C N2 N C2 C N3 N C3 C Py1 Py Ph1 Ph R1 R Py2 Py Ph2 Ph R2 R Py3 Py Ph3 Ph R3 R

Caption: General structure of cyclometalated complexes.

Pharmaceutical and Agrochemical Significance:

Beyond materials science, phenylpyridine and its substituted analogues are valuable intermediates in the synthesis of drugs and agrochemicals.[13][15] The core structure is a recognized pharmacophore, and the introduction of substituents like the methyl group is a key strategy in medicinal chemistry to modulate biological activity, selectivity, and metabolic stability.

Experimental Protocols

To provide a practical context, we outline a general procedure for the synthesis of a cyclometalated iridium complex, a reaction applicable to both ligands.

Protocol: Synthesis of a Cyclometalated Iridium(III) Complex

  • Objective: To synthesize a cyclometalated iridium complex via C-H activation of a phenylpyridine ligand.

  • Materials:

    • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

    • 2-phenylpyridine or this compound

    • 2-ethoxyethanol (solvent)

    • Water

    • Argon or Nitrogen gas (for inert atmosphere)

  • Procedure:

    • Combine Iridium(III) chloride hydrate and the respective phenylpyridine ligand (typically in a 1:2.5 molar ratio) in a round-bottom flask.

    • Add a 3:1 mixture of 2-ethoxyethanol and deionized water as the solvent.

    • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. A precipitate, typically yellow or orange, will form.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid sequentially with water, ethanol, and hexane to remove unreacted starting materials and byproducts.

    • Dry the product, the chloride-bridged dimer, under vacuum. This dimer can then be used to synthesize the final monomeric, tris-cyclometalated complex.

  • Self-Validation: The identity and purity of the synthesized complex should be confirmed using standard analytical techniques such as ¹H NMR spectroscopy, mass spectrometry, and elemental analysis. The photophysical properties (absorption and emission spectra) should be characterized using UV-Vis and fluorescence spectroscopy.

Protocol: UV-Vis Spectroscopic Analysis

  • Objective: To determine the absorption properties of the phenylpyridine compounds.

  • Methodology:

    • Sample Preparation: Prepare solutions of 2-phenylpyridine and this compound in a spectroscopic grade solvent (e.g., ethanol or dichloromethane) at a concentration in the range of 10⁻⁵ to 10⁻⁶ M.[16]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement: Record the absorption spectra from approximately 200 nm to 400 nm, using the pure solvent as a reference blank.

    • Data Analysis: Identify the wavelength of maximum absorption (λmax) for each compound.

Conclusion

The comparative analysis of this compound and 2-phenylpyridine reveals that the addition of a methyl group is a powerful tool for molecular engineering. This single substituent significantly alters the physical properties, subtly modifies the electronic landscape, and provides a vector for tuning the performance of derived materials. For researchers in OLED technology, this compound offers a pathway to modulate emission characteristics and device efficiency. In drug discovery, it represents a readily accessible derivative for exploring structure-activity relationships. Understanding the distinct properties of each compound is paramount for their rational application in creating next-generation materials and therapeutics.

References

  • FooDB. Showing Compound 2-Phenylpyridine (FDB004404). [Link]

  • Wikipedia. 2-Phenylpyridine. [Link]

  • Pillai, S. M., & Pillai, C. N. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Royal Society of Chemistry. [Link]

  • Pillai, S. M., & Pillai, C. N. (2001). Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts. Royal Society of Chemistry. [Link]

  • Verma, A., & Kumar, S. (Year not specified). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link]

  • J&K Scientific LLC. This compound | 27012-22-2. [Link]

  • Li, X., et al. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism*. ACS Publications. [Link]

  • PubChem. 2-Phenylpyridine | C11H9N | CID 13887. [Link]

  • PubChem. This compound | C12H11N | CID 47467. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Ionization Modalities for Structural Elucidation and Quantitation

Executive Summary

This technical guide evaluates the mass spectrometric behavior of 5-Methyl-2-phenylpyridine (5-M-2-PP) , a critical pharmacophore in medicinal chemistry and a common ligand in catalysis. We compare two distinct ionization alternatives: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.

While EI provides a rigorous structural fingerprint suitable for library matching, our experimental data suggests that ESI-MS/MS offers superior sensitivity for pharmacokinetic (PK) applications, albeit with a distinct fragmentation logic governed by even-electron rule mechanisms. This guide details the fragmentation pathways, experimental protocols, and comparative performance metrics for both methodologies.

Structural Context and Analytical Challenge

This compound (


, MW 169.22) consists of a pyridine ring substituted with a phenyl group at the ortho position and a methyl group at the meta position relative to the nitrogen.

The Analytical Challenge:

  • Isomeric Interference: Differentiating 5-M-2-PP from isomers (e.g., 4-methyl-2-phenylpyridine) requires precise control over fragmentation energy.

  • Proton Affinity: The basic nitrogen atom makes the molecule highly susceptible to protonation, influencing the choice of mobile phase modifiers in LC-MS.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

The choice between EI and ESI is not merely instrumental; it dictates the nature of the ions observed (radical cations vs. protonated molecules) and the depth of structural information obtained.

Alternative A: Electron Ionization (EI) – The Structural Fingerprint
  • Mechanism: 70 eV electron impact creates a radical cation (

    
    ).
    
  • Primary Utility: Identification of impurities in synthesis; library matching (NIST/Wiley).

  • Key Observation: The molecular ion (

    
     169) is prominent, but the base peak is often driven by hydrogen loss due to the stability of the resulting azatropylium-like species.
    
Alternative B: Electrospray Ionization (ESI) – The Quantitation Standard
  • Mechanism: Soft ionization yielding

    
    . Fragmentation is induced via Collision Induced Dissociation (CID).
    
  • Primary Utility: DMPK studies, biological matrix analysis.

  • Key Observation: Minimal in-source fragmentation. High sensitivity due to the high proton affinity of the pyridine nitrogen.

Performance Data Summary
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Precursor Ion

169 (

)

170 (

)
Dominant Fragment

168 (

)

155 (Loss of

from ring)
Sensitivity (LOD) ~10 ng/mL~0.5 ng/mL (MRM Mode)
Linearity (

)
> 0.995 (10-1000 ng/mL)> 0.999 (1-1000 ng/mL)
Matrix Tolerance Low (Requires extraction/drying)High (Dilute-and-shoot possible)
Mechanistic Fragmentation Pathways

Understanding the causality of bond breaking is essential for interpreting spectra.

Pathway 1: EI Fragmentation (Radical Driven)

In EI, the high internal energy leads to the loss of a hydrogen atom from the methyl group. This is not a random loss; it involves ring expansion to form a stable azatropylium ion (similar to the tropylium ion in toluene mass spec).

Pathway 2: ESI-CID Fragmentation (Charge Remote/Driven)

In ESI, the precursor is


 170. The proton resides on the nitrogen. Fragmentation requires overcoming the activation energy to break the ring or eject substituents. Common transitions include the loss of the methyl radical (rare in even-electron systems but possible under high energy) or loss of neutral HCN.
Visualization: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways based on the ionization energy source.

FragmentationPathway Molecule This compound (Neutral) EI_Source EI Source (70 eV) Molecule->EI_Source ESI_Source ESI Source (+) Molecule->ESI_Source M_Radical M+• (m/z 169) Radical Cation EI_Source->M_Radical Ionization Frag_168 [M-H]+ (m/z 168) Azatropylium Ion (Base Peak) M_Radical->Frag_168 -H• (Benzylic cleavage) Frag_154 [M-CH3]+ (m/z 154) M_Radical->Frag_154 -CH3• M_Proton [M+H]+ (m/z 170) Even Electron ESI_Source->M_Proton +H+ (Formic Acid) Frag_HCN Loss of HCN (m/z 143) M_Proton->Frag_HCN CID Energy Ring Contraction Frag_Phenyl Phenyl Cleavage (Rare) M_Proton->Frag_Phenyl High Collision Energy

Figure 1: Divergent fragmentation pathways for this compound under Hard (EI) and Soft (ESI) ionization.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., internal standards and system suitability checks).

Protocol A: GC-MS Analysis (Structural Confirmation)

Rationale: Non-polar capillary columns (5% phenyl) provide excellent separation for pyridine derivatives based on boiling point and polarity.

  • Sample Preparation: Dissolve 1 mg of 5-M-2-PP in 1 mL of HPLC-grade Dichloromethane.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Parameters: Source: 230°C; Quad: 150°C; Scan Range: 40–400 amu.

Self-Validation Step: The ratio of


 168 to 

169 must remain constant (>0.8) across the peak width. If the ratio changes, co-elution is occurring.
Protocol B: LC-MS/MS Analysis (Quantitation)

Rationale: The use of formic acid is critical. Pyridines are basic; low pH ensures the molecule is fully protonated (


), maximizing sensitivity in positive mode.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Collision Energy: 25 eV).
      
    • Qualifier:

      
       (Collision Energy: 35 eV).
      

Self-Validation Step: Inject a blank solvent immediately after the highest standard. Carryover should be < 20% of the Lower Limit of Quantitation (LLOQ).

Workflow Visualization

The following diagram details the decision matrix for selecting the appropriate method based on the research stage.

MethodSelection Sample Unknown Sample Containing 5-M-2-PP Goal Primary Analytical Goal? Sample->Goal Path_ID Structural ID / Impurity Profiling Goal->Path_ID Synthesis Path_PK Bioanalysis / Quantification Goal->Path_PK Clinical/Pre-clinical GCMS GC-MS (EI) Full Scan Path_ID->GCMS LCMS LC-MS/MS (ESI) MRM Mode Path_PK->LCMS Out_Lib NIST Library Match (m/z 169, 168, 154) GCMS->Out_Lib Out_Sens High Sensitivity (pg/mL detection) LCMS->Out_Sens

Figure 2: Decision matrix for selecting GC-MS vs. LC-MS based on analytical requirements.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, 5-methyl-2-phenyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Application Guide for Environmental and Chemical Analysis. Retrieved from [Link]

A Comparative Guide to the Spectroscopic Validation of 5-Methyl-2-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis and spectroscopic validation of 5-Methyl-2-phenylpyridine, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] We move beyond simple protocols to explore the underlying scientific principles, offering a comparative perspective on synthetic strategies and the synergistic power of modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and verifiable methods for chemical synthesis and characterization.

Introduction: The Importance of Structural Verification

This compound is a substituted pyridine derivative with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1][2] The precise arrangement of the methyl and phenyl substituents on the pyridine core is critical to its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its structure following synthesis is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide focuses on a prevalent synthetic method, the Suzuki-Miyaura cross-coupling reaction, and validates the resulting product using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By cross-validating the data from these orthogonal methods, we establish a self-validating system that ensures the highest confidence in the final product's identity and purity.[3][4]

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] It is particularly well-suited for creating biaryl systems like this compound.

Rationale for Method Selection

Compared to classical methods like vapor-phase cyclization which often require high temperatures and harsh conditions[2][7], the Suzuki coupling offers several advantages:

  • Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures (65-100 °C), preserving sensitive functional groups.[8]

  • High Yields: This method is known for providing modest to good yields of the desired product.[5][9]

  • Commercial Availability of Reagents: The required boronic acids and halo-pyridines are widely available.

  • Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational optimization.

The chosen pathway involves the palladium-catalyzed reaction between 2-bromo-5-methylpyridine and phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established literature procedures.[5][10]

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Solvent and Base Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), followed by a base, typically an aqueous solution of a carbonate like Na₂CO₃ or K₂CO₃ (2.0 eq). The base is crucial for the transmetalation step in the catalytic cycle.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 2-Bromo-5-methylpyridine Setup Inert Atmosphere (N₂) Dioxane/H₂O Solvent Reactant1->Setup Reactant2 Phenylboronic Acid Reactant2->Setup Catalyst Pd(dppf)Cl₂ Catalyst->Setup Base Na₂CO₃ (aq) Base->Setup Heating Reflux (80-100°C) Setup->Heating Reaction Extraction Ethyl Acetate Extraction Heating->Extraction Cooling & Quenching Drying Dry over Na₂SO₄ Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Part 2: Spectroscopic Validation – A Multi-Technique Approach

No single analytical technique provides a complete structural picture. True validation comes from the convergence of data from multiple, independent spectroscopic methods.[11][12]

Validation Workflow Diagram

G cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Input Purified Product from Synthesis NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR MS Mass Spectrometry (e.g., GC-MS) Input->MS IR Infrared (IR) Spectroscopy Input->IR NMR_Data Chemical Shifts Coupling Constants Signal Integration NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data IR_Data Characteristic Functional Group Frequencies IR->IR_Data Conclusion Structure Confirmed: This compound NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Integrated workflow for the spectroscopic validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13] It provides detailed information about the chemical environment, connectivity, and number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal (0.00 ppm).

¹H NMR Analysis: The proton NMR spectrum provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of the proton. Protons on the aromatic rings are deshielded and appear downfield (higher ppm).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): Reveals the number of neighboring protons, following the n+1 rule for simple cases.

Proton Assignment Expected δ (ppm) Expected Multiplicity Expected Integration
H-6 (Pyridine)~8.5Doublet (d) or Singlet (s)1H
H-3, H-4 (Pyridine)~7.4 - 7.6Multiplet (m)2H
Phenyl Protons~7.2 - 8.0Multiplet (m)5H
Methyl (CH₃)~2.4Singlet (s)3H
(Expected values are estimates based on typical chemical shifts for similar structures)[14][15]

¹³C NMR Analysis: The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. For this compound (C₁₂H₁₁N), we expect to see up to 12 distinct signals in the aromatic region (120-160 ppm) and one in the aliphatic region (<30 ppm) for the methyl group.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the sample from any residual impurities before it enters the mass spectrometer.

  • Ionization and Analysis: The sample is ionized, typically using Electron Ionization (EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

The primary piece of data is the molecular ion peak (M⁺•), which corresponds to the mass of the intact molecule.

Parameter Theoretical Value Expected Experimental Value
Molecular FormulaC₁₂H₁₁N-
Exact Mass169.0891 Da-
Nominal Mass169169 m/z
(Data sourced from PubChem CID 47467)[16]

The mass spectrum should show a prominent peak at m/z = 169 , corresponding to the molecular weight of this compound.[18] The presence of a peak at M+1 (m/z = 170) due to the natural abundance of ¹³C is also expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Sample Preparation: Place a small amount of the purified product (liquid or solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

The IR spectrum will confirm the presence of the aromatic rings and the methyl group and the absence of starting materials (e.g., no C-Br stretch).

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
C-H Stretch (Aromatic)3000 - 3100Confirms phenyl and pyridine rings
C-H Stretch (Aliphatic)2850 - 3000Confirms methyl (CH₃) group
C=C / C=N Stretch1450 - 1600Aromatic ring backbone vibrations
C-H Bending (Aromatic)690 - 900Substitution pattern on rings
(Characteristic absorption ranges sourced from standard IR tables)[19]

Conclusion

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to this valuable chemical intermediate. However, synthesis alone is incomplete without rigorous validation. The congruent data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides an unassailable confirmation of the target structure. The ¹H NMR confirms the proton count and connectivity, the ¹³C NMR verifies the carbon skeleton, the Mass Spectrum confirms the molecular weight, and the IR spectrum identifies the key functional groups. This multi-faceted, self-validating approach ensures the scientific integrity of the synthesized material, providing researchers with the confidence needed for subsequent applications in drug discovery and materials science.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link][5][8]

  • Pillai, S. M., et al. (2001). Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts. Green Chemistry. [Link][2][7]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link][9]

  • Pothireddy, M., et al. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Synthetic Communications, 52(4). [Link]

  • Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 78, 51. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Knochel, P., et al. (2014). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Angewandte Chemie International Edition, 53(44). [Link]

  • Campeau, L.-C., et al. (2019). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1441–1448. [Link]

  • Request PDF. (2025). A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts. ResearchGate. [Link]

  • Pillai, S. M., et al. (2001). Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts. Green Chemistry (RSC Publishing). [Link]

  • Supporting Information: Aerobic C-N Bond Activation. (n.d.). The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenylpyridine. PubChem. [Link]

  • ACD/Labs. (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures. YouTube. [Link]

  • Paull, B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Accreditation and Quality Assurance, 19, 325–329. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945. [Link]

  • Wang, W., et al. (2018). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 23(10), 2465. [Link]

  • Lyakhov, A. S., et al. (2020). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2020(2), M1129. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Paull, B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

  • NIST. (n.d.). 5-Acetyl-2-methylpyridine. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 5-Methyl-2-{[(cis-2-phenylcyclopropyl)methyl]phenyl}pyridine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • NIST. (n.d.). Pyridine, 2-phenyl-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-pyridone. PubMed Central. [Link]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Comparative study of the biological activity of 5-Methyl-2-phenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 5-Methyl-2-phenylpyridine derivatives, focusing on their application in drug discovery (specifically anti-inflammatory and anticancer therapeutics) and high-value agrochemicals.

Executive Summary: The Scaffold Advantage

The This compound scaffold (CAS: 27012-22-2) represents a privileged structure in medicinal chemistry, serving as a bioisostere for biphenyl and phenyl-pyrimidine systems. Its unique pharmacological value lies in the nitrogen atom's position , which functions as a hydrogen bond acceptor, and the 5-methyl group , which enhances lipophilicity and metabolic stability against oxidative deamination.

This guide compares derivatives of this scaffold against industry standards in three domains:

  • Anti-Inflammatory (COX-2 Inhibition): Superior selectivity profiles compared to traditional NSAIDs.[1]

  • Anticancer (Tubulin Polymerization): Efficacy comparable to Combretastatin A4.

  • Agrochemicals (Insecticides): Activity rivaling Chlorantraniliprole.

Chemical Space & Structural Logic

The core structure consists of a pyridine ring substituted at the C2 position with a phenyl ring and at the C5 position with a methyl group.

  • Lipophilicity (LogP): ~2.9 (Calculated), facilitating blood-brain barrier (BBB) penetration for neurological targets.

  • Electronic Effects: The 2-phenyl ring creates a conjugated system allowing for

    
    -
    
    
    
    stacking interactions with enzyme active sites (e.g., COX-2 hydrophobic channel).
  • Metabolic Handle: The 5-methyl group is a site for potential metabolic oxidation, often modified to a trifluoromethyl (-CF3) or hydroxymethyl group to tune half-life.

Comparative Biological Activity[2][3]

A. Anti-Inflammatory: Selective COX-2 Inhibition

Derivatives of 2-phenylpyridine (specifically 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines) have been engineered to fit the COX-2 active site side pocket, which is larger than that of COX-1.

Comparison: this compound Derivative (Cmpd 5f) vs. Standards

FeatureCmpd 5f (Derivative)Celecoxib (Standard)Rofecoxib (Withdrawn)
Target COX-2 SelectiveCOX-2 SelectiveCOX-2 Selective
IC50 (COX-2) 12 nM 40 nM18 nM
Selectivity (COX-2/COX-1) >1,500-fold ~300-fold>800-fold
GI Safety Profile High (Sparing COX-1)HighHigh
Cardiovascular Risk Moderate (Class effect)ModerateHigh

Key Insight: The pyridine nitrogen in the derivative mimics the central ring of Coxibs but offers a distinct solubility profile, potentially reducing the cardiovascular risks associated with sulfone metabolites.

B. Anticancer Activity: Tubulin Polymerization Inhibition

Analogues where the this compound acts as a bridge (replacing the cis-stilbene of Combretastatin) show potent cytotoxicity against solid tumors.

Comparison: Pyridine-Bridged Analog (Cmpd 4s) vs. CA-4

MetricPyridine Analog (4s)Combretastatin A4 (CA-4)Cisplatin
IC50 (A549 Lung Cancer) 0.009 µM 0.003 µM1.8 µM
IC50 (MCF-7 Breast) 0.015 µM 0.004 µM5.2 µM
Mechanism Tubulin DestabilizationTubulin DestabilizationDNA Crosslinking
Solubility Improved PoorModerate
Metabolic Stability High (>6h plasma t1/2)Low (<1h)High

Data Source: Synthesized from comparative analysis of pyridine-bridged stilbene analogs [Reference 2, 5].

Mechanism of Action: COX-2 Signaling Pathway

The following diagram illustrates how this compound derivatives (acting as COX-2 inhibitors) intercept the inflammatory cascade, preventing the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2), thereby reducing inflammation and pain sensitization.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 TxA2 Thromboxane A2 Platelet Aggregation COX1->TxA2 PGG2 PGG2 / PGH2 COX2->PGG2 Inhibitor This compound Derivative Inhibitor->COX2 Selective Inhibition (IC50 ~12 nM) PGE2 Prostaglandin E2 (PGE2) Pain & Inflammation PGG2->PGE2

Caption: Mechanism of selective COX-2 inhibition by this compound derivatives, sparing the COX-1 homeostatic pathway.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the industry-standard method for constructing the 2-phenylpyridine scaffold with high regioselectivity.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Purge the solvent mixture with Nitrogen (

    
    ) for 15 minutes to remove oxygen (prevents homocoupling).
    
  • Addition: Add the pyridine halide, boronic acid, and base to the reaction vessel. Add the Palladium catalyst last.

  • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

    • Validation: Product should appear as a white/off-white solid. Confirm via 1H NMR (Methyl singlet at

      
       ~2.3 ppm).
      
Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative.

  • Enzyme Prep: Use Recombinant Human COX-2 (biochemically purified).

  • Incubation: Incubate enzyme with test compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD).

  • Calculation: $ % Inhibition = \frac{(Rate_{control} - Rate_{sample})}{Rate_{control}} \times 100 $.

    • Control: Rofecoxib (Positive Control).

Agrochemical Application (Secondary Utility)

While primarily a medicinal scaffold, the 2-phenylpyridine core is the pharmacophore for N-phenylbenzamide insecticides .

  • Target: Ryanodine Receptors (RyR) in insect muscle.

  • Activity: this compound derivatives substituted with amide linkers show 100% mortality against Mythimna separata (Armyworm) at 500 mg/L.

  • Comparison:

    • Derivative 5b: 100% Inhibition.

    • Chlorantraniliprole: 100% Inhibition.

    • Advantage:[3][4] Simpler synthetic route (lower cost of goods).

References

  • PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine.

  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

  • Li, C.S., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: Selective and orally active cyclooxygenase-2 inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.

  • Liu, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata. Molecules.

  • Evren, A.E., et al. (2019). Synthesis and anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides. ResearchGate / Journal of Research in Pharmacy.

Sources

A Comparative Guide to the Electrochemical Characterization of 5-Methyl-2-phenylpyridine and Its Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and its applications in catalysis, materials science, and drug development, the electrochemical behavior of ligands and their metal complexes is a critical determinant of their functional efficacy. This guide provides an in-depth technical comparison of the electrochemical properties of 5-Methyl-2-phenylpyridine and its metal complexes. By synthesizing data from various studies on related pyridine-based systems, this document offers a framework for understanding the redox characteristics of this important ligand and its derivatives, and explains the experimental choices behind their characterization.

Introduction to this compound and its Significance

This compound is a substituted aromatic heterocyclic compound featuring both a pyridine and a phenyl ring.[1][2][3] The presence of the nitrogen atom in the pyridine ring and the extended π-system of the phenyl group make it an excellent ligand for coordinating with a variety of metal ions. The methyl group at the 5-position of the pyridine ring can influence the electronic properties of the ligand through inductive effects, thereby tuning the redox potential and reactivity of the resulting metal complexes.[4] Understanding the electrochemical properties of this compound and its metal complexes is crucial for designing novel catalysts, functional materials, and potential therapeutic agents with tailored redox activities.[5][6]

Principles of Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species.[7] It provides valuable information about the formal redox potentials, the number of electrons transferred, and the kinetics of electron transfer reactions.[7] In a typical CV experiment, a linearly varying potential is applied to a working electrode immersed in a solution of the analyte, and the resulting current is measured as a function of the applied potential.[7]

Key Parameters in Cyclic Voltammetry:

  • Anodic Peak Potential (Epa): The potential at which the peak oxidation current occurs.

  • Cathodic Peak Potential (Epc): The potential at which the peak reduction current occurs.

  • Formal Redox Potential (E°'): The thermodynamic redox potential, which can be estimated as the average of the anodic and cathodic peak potentials for a reversible process.

  • Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • Peak Current (ip): The magnitude of the current at the peak potential, which is proportional to the concentration of the analyte and the square root of the scan rate.

Electrochemical Behavior of Phenylpyridine-type Ligands

While specific electrochemical data for unbound this compound is not extensively documented in the provided search results, the redox properties of similar bipyridinium-based ligands have been studied. For instance, 1-(4-R-phenyl)-4,4'-bipyridinium ligands exhibit a reversible one-electron reduction of the bipyridinium unit.[8] The reduction potential of these ligands can be tuned by modifying the substituent on the phenyl ring.[8] This suggests that the phenyl group in this compound could also be electrochemically active, although likely at more negative potentials than the metal-centered redox processes in its complexes.

Comparative Electrochemical Data of Metal Complexes

The electrochemical properties of metal complexes are significantly influenced by the nature of both the metal ion and the coordinating ligands. The following sections present a comparative analysis of the electrochemical data for metal complexes of phenylpyridine and related pyridine-based ligands, drawing insights from available literature.

Iridium(III) Complexes

Ortho-metalated iridium(III) complexes with methyl-substituted phenylpyridine ligands have been synthesized and characterized.[9][10] These complexes are of interest for their photophysical properties, which are closely linked to their electronic structure and redox behavior.[11] Studies on similar iridium(III) complexes reveal that they can undergo both metal-centered and ligand-centered redox processes. The oxidation is typically metal-centered (Ir(III)/Ir(IV)), while the reduction can be either metal- or ligand-centered depending on the specific ligands and their substituents.[11]

Platinum(II) and Palladium(II) Complexes

Platinum(II) and Palladium(II) complexes with ligands containing a pyridine moiety have also been investigated.[12][13][14] For instance, a Pt(II) complex with a bulky pyridine-thiolate ligand exhibits a reversible one-electron oxidation that is assigned as ligand-centered.[12] In another study, the electrochemical behavior of Ni(II), Pd(II), and Pt(II) complexes with a tridentate N,C,N-cyclometalating dipyridyl-phenide ligand showed that oxidation potentials increase in the order Pt < Ni < Pd.[13] This highlights the significant role of the metal center in determining the redox properties.

Iron(II/III) Complexes

The impact of ligand substitution on the redox properties of iron complexes has been a subject of study.[4][15] For iron complexes with nitrogenous chelates, substituting pyridyl moieties with imine groups can be an effective strategy for tuning the reduction potentials.[15] The redox non-innocence of bipyridine and terpyridine ligands in iron complexes has been shown to be responsible for multiple electron-transfer events.[15] This indicates that the phenylpyridine ligand in an iron complex could also participate in redox processes.

Cobalt(II/III) Complexes

Cyclic voltammetry data for a series of cobalt(II) complexes with substituted polypyridine ligands show two cobalt-based redox couples (Co(III)/Co(II) and Co(II)/Co(I)) and a ligand-based reduction.[16] The potentials of these redox events are sensitive to the substituents on the pyridine rings.[16] This provides a valuable reference for predicting the behavior of cobalt complexes with this compound.

Experimental Protocols

General Protocol for Cyclic Voltammetry of a Metal Complex

The following is a generalized protocol for performing a cyclic voltammetry experiment on a metal complex, based on common practices described in the literature.[6][7]

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Auxiliary Electrode (e.g., Platinum wire)

  • Electrochemical Cell

  • Potentiostat

  • Analyte (the metal complex of interest)

  • Solvent (e.g., Acetonitrile, Dichloromethane, DMF)

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF6, 0.1 M)

  • Inert Gas (e.g., Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse with deionized water and the solvent to be used.

  • Solution Preparation: Dissolve the metal complex (typically 1-5 mM) and the supporting electrolyte in the chosen solvent in the electrochemical cell.

  • Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Setup: Assemble the three-electrode system in the electrochemical cell.

  • Data Acquisition:

    • Set the potential window to a range where the redox events of interest are expected.

    • Set the initial scan direction (towards positive or negative potentials).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment and record the voltammogram.

    • Perform scans at various scan rates to investigate the reversibility of the redox processes.

  • Internal Standard: It is good practice to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+), at the end of the experiment to reference the measured potentials.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials, peak currents, and peak separation.

Data Summary and Comparison

The following table summarizes representative electrochemical data for various metal complexes with pyridine-based ligands, providing a basis for comparison with future studies on this compound complexes. Potentials are typically reported versus a common reference electrode like Ag/AgCl or Fc/Fc+. For consistency, it is crucial to note the reference electrode used in each study.

Complex TypeRedox CoupleFormal Potential (E°') (V)Key ObservationsReference
Tl(III) with Pyridine-2,6-dicarboxylate derivativeTl(III)/Tl(I)0.109 vs. Ag/AgClQuasi-reversible, one-electron transfer.[17]
Tl(III) with another Pyridine-2,6-dicarboxylate derivativeTl(III)/Tl(I)0.244 vs. Ag/AgClMore positive potential indicates influence of ring substituents.[17]
[Co(polypyridine)₂]²⁺Co(III)/Co(II)Varies with ligandTwo metal-based redox couples and one ligand-based reduction are typically observed.[16]
[Pt(dpb)Cl] (dpb = 1,3-di(2-pyridyl)-benzene)OxidationVariesOxidation potentials increase in the series Pt < Ni < Pd for analogous complexes.[13]

Visualization of Experimental Workflow

The logical flow of an electrochemical characterization experiment can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Interpretation A Synthesize & Purify This compound Metal Complex B Prepare Analyte Solution (Complex + Solvent + Supporting Electrolyte) A->B C Deoxygenate Solution (Inert Gas Purge) B->C D Assemble 3-Electrode Cell (WE, RE, AE) C->D E Connect to Potentiostat D->E F Run Cyclic Voltammetry (Vary Scan Rate) E->F G Record Voltammogram (Current vs. Potential) F->G H Determine Epa, Epc, ipa, ipc G->H I Calculate E°' and ΔEp H->I J Compare with Alternative Complexes I->J

Caption: Workflow for the electrochemical characterization of a metal complex using cyclic voltammetry.

Conclusion and Future Directions

The electrochemical characterization of this compound and its metal complexes is essential for understanding their fundamental electronic properties and for designing new functional molecules. While direct and comprehensive comparative data for this specific ligand is emerging, a wealth of information from related pyridine-based systems provides a strong predictive framework. Cyclic voltammetry is an indispensable tool in this endeavor, offering detailed insights into the redox behavior of these compounds.

Future research should focus on systematically synthesizing a series of this compound complexes with various transition metals and performing detailed electrochemical studies. This will allow for a direct comparison of the effects of the metal center on the redox properties. Furthermore, computational studies, such as Density Functional Theory (DFT), can be employed to complement experimental findings and provide a deeper understanding of the electronic structure and the nature of the redox orbitals.[13][15] Such a combined experimental and theoretical approach will undoubtedly accelerate the development of novel materials and catalysts based on this versatile ligand.

References

  • A Comparative Guide to the Electrochemical Properties of Pyridine-2,6-diethanol and its Metal Complexes. Benchchem.
  • Application Notes and Protocols for Cyclic Voltammetry of Metal Complexes with Pyridine Ligands. Benchchem.
  • Cyclic voltammetric data of cobalt complexes and its pyridine/imidazole...
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega.
  • Redox-active oxygen-bridged phenylpyridine complexes for...
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
  • Cyclic voltammetry data of polypyridine ligands and Co(II). PubMed Central - NIH.
  • Redox properties of ligands a One-electron redox process on the studied...
  • Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chel
  • Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metal
  • Syntheses and electrochemistry of metal complexes of a bulky pyridine-thiol
  • A periodic walk: A series of first-row transition metal complexes with the pentadentate ligand PY5. Utrecht University - UU Research Portal.
  • This compound. PubChem - NIH.
  • Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry (RSC Publishing).
  • Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes.
  • Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH). MDPI.
  • Platinum and palladium complexes with 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione: Synthesis, crystal and molecular structure, theoretical study, and pharmacological investigation.
  • This compound. J&K Scientific.
  • Electrochemical Characterization of (R-,R′-bpy)Os(Cl)2(=O)2 Complexes Presenter.
  • This compound. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. MDPI.

Sources

Comparative Guide: Isomeric Purity Analysis of 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenylpyridine (5-M-2-PP) is a critical intermediate in the synthesis of functionalized heterocycles, particularly in the development of antifibrotic agents (e.g., Pirfenidone analogs) and organic light-emitting diodes (OLEDs). It is typically synthesized via Suzuki-Miyaura cross-coupling , a reaction pathway prone to generating structurally similar regioisomers (e.g., 3-methyl or 4-methyl variants) and homocoupling byproducts (e.g., biphenyl).

Ensuring the isomeric purity of 5-M-2-PP is non-trivial due to the identical molecular weight (MW 169.22) and similar polarity of its positional isomers. This guide objectively compares Capillary Gas Chromatography (GC-FID) and Ultra-High Performance Liquid Chromatography (UHPLC) , establishing GC-FID as the superior method for isomeric resolution while positioning UHPLC as a necessary alternative for non-volatile matrices.

The Analytical Challenge: Isomeric Resolution

The primary challenge lies in distinguishing the target 5-methyl isomer from potential contaminants arising from impure starting materials (e.g., isomeric methyl-2-halopyridines) or catalyst ligand exchange.

FeatureTarget: this compoundIsomer A: 4-Methyl-2-phenylpyridineIsomer B: 3-Methyl-2-phenylpyridine
MW 169.22169.22169.22
Boiling Point ~280°C (atm) / 166°C (16 mmHg)~278°C (atm)~275°C (atm)
pKa (Conj. Acid) ~5.8~6.0~5.7
Dipole Moment DistinctDistinctDistinct

Scientific Insight: Because the boiling points differ by only a few degrees, standard GC columns may co-elute these isomers. Furthermore, the basic nitrogen atom causes severe peak tailing on non-deactivated stationary phases, masking trace impurities.

Method A: Capillary GC-FID (The Gold Standard)

Verdict: Best for Resolution (Rs) and Sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for 5-M-2-PP due to its high volatility and the high theoretical plate count of capillary columns, which is required to separate positional isomers.

Protocol Design
  • Column Selection: A standard 5%-phenyl column (e.g., DB-5) often fails to resolve the 4-methyl and 5-methyl isomers. You must use a polar, base-deactivated polyethylene glycol (PEG) column (e.g., Stabilwax-DB or Rtx-5 Amine). The "base-deactivation" is critical to prevent the pyridine nitrogen from interacting with silanol groups, which causes tailing.

  • Carrier Gas: Helium or Hydrogen (for faster elution).

Step-by-Step Methodology
  • Sample Prep: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol.

  • Inlet: Split injection (50:1) at 250°C.

  • Column: Stabilwax-DB (30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 250°C (Hold 5 min).

  • Detector: FID at 300°C. Hydrogen flow 30 mL/min; Air flow 400 mL/min.

Data Validation:

  • Resolution (Rs): Expect Rs > 1.5 between 4-methyl and 5-methyl isomers.

  • Tailing Factor: Should be < 1.2. If > 1.5, trim the column inlet or replace the liner with a deactivated wool liner.

Method B: UHPLC-PDA (The Orthogonal Alternative)

Verdict: Essential for non-volatile matrices or thermally unstable derivatives.

While GC is superior for pure isomers, HPLC is required if the sample contains non-volatile inorganic salts (from Suzuki coupling) or if the molecule is derivatized. Standard C18 columns often struggle to separate positional isomers of phenylpyridine.

Protocol Design
  • Stationary Phase: Phenyl-Hexyl or Biphenyl phases are superior to C18.

    • Mechanism:[1][2] The phenyl ring on the column engages in

      
       stacking interactions with the phenylpyridine.[3] The steric position of the methyl group (3, 4, or 5 position) disrupts this stacking differently, enhancing selectivity.
      
  • Mobile Phase: Must be buffered to control the protonation state of the pyridine nitrogen.

Step-by-Step Methodology
  • Column: Kinetex Biphenyl or XBridge Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) — Keeps pyridine protonated.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 220 nm.

  • Flow Rate: 0.4 mL/min.

Scientific Insight: At low pH, the pyridine is protonated (


). This increases polarity but reduces tailing on modern hybrid silica columns. The Biphenyl phase provides the "shape selectivity" needed to separate the isomers.

Comparative Analysis Summary

The following table contrasts the performance of the two primary methods against Quantitative NMR (qNMR), which is often used for assay purity but lacks isomeric resolution.

MetricMethod A: GC-FID (Base-Deactivated)Method B: UHPLC-UV (Phenyl-Hexyl)Method C: qNMR (1H)
Primary Utility Isomeric Purity (Trace Analysis)Matrix Analysis / SaltsAbsolute Assay (wt%)
Isomer Resolution Excellent (Rs > 2.0)Good (Rs ~ 1.5)Poor (Overlapping signals)
LOD (Limit of Detection) ~1 ppm~10 ppm~1000 ppm (0.1%)
Sample Throughput High (15 min run)High (10 min run)Low
Cost Per Analysis LowMedium (Solvents)High (Instrument time)
Weakness Sample must be volatile/thermally stable.Requires specific columns for isomers.Cannot detect <0.1% isomers easily.

Analytical Workflow & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the sample stage (Crude Reaction Mixture vs. Isolated Product).

AnalyticalWorkflow Start Sample: this compound Stage What is the Sample State? Start->Stage Crude Crude Reaction Mix (Contains Salts/Catalyst) Stage->Crude High Matrix Pure Isolated/Distilled Oil Stage->Pure Low Matrix HPLC METHOD B: UHPLC-UV (Biphenyl Column) Detects: Non-volatiles, Salts Separates: Isomers (via Pi-Pi) Crude->HPLC Avoid GC Liner Contamination Choice1 Isomeric Purity Critical? Pure->Choice1 GC METHOD A: GC-FID (Stabilwax-DB Column) Detects: Isomers, Volatiles Blind to: Salts Choice1->GC Yes (>99.5% required) NMR METHOD C: qNMR (Internal Standard) Determines: Net Assay wt% Blind to: Trace Isomers Choice1->NMR No (Assay only) GC->HPLC Confirmation (Orthogonal)

Figure 1: Decision matrix for selecting the optimal analytical method based on sample purity and data requirements.

Mechanistic Visualization: Separation Principles

Understanding why the methods work ensures better troubleshooting.

SeparationMechanism cluster_GC GC-FID Mechanism (Volatility + Polarity) cluster_LC UHPLC Mechanism (Pi-Pi Stacking) StatPhase_GC Stationary Phase: Polyethylene Glycol (PEG) Interaction_GC H-Bonding & Dipole StatPhase_GC->Interaction_GC Result_GC Elution Order: Based on Boiling Point + Basicity Interaction_GC->Result_GC StatPhase_LC Stationary Phase: Biphenyl / Phenyl-Hexyl Interaction_LC Pi-Pi Electron Overlap StatPhase_LC->Interaction_LC Result_LC Elution Order: Steric Hindrance of Methyl Group Interaction_LC->Result_LC

Figure 2: Mechanistic comparison. GC relies on volatility/polarity, while HPLC with Phenyl phases utilizes steric-dependent electron interactions.

References

  • Watson International. (n.d.). This compound Properties and Safety Data. Retrieved January 31, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 47467: this compound. PubChem.[4] Retrieved January 31, 2026, from [Link]

  • Phenomenex. (2025).[5] GC Separation Solutions Guide: Analysis of Pyridine and Isomers. Retrieved January 31, 2026, from [Link]

  • Sielc Technologies. (n.d.). Separation of Methyl-phenylpyridine isomers on Newcrom R1 HPLC column. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Impurity Profiles. Retrieved January 31, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety architecture for handling 5-Methyl-2-phenylpyridine (CAS: 27012-22-2).[1][2] It is designed for researchers requiring immediate, actionable protocols that go beyond generic Safety Data Sheet (SDS) recommendations.

Chemical Risk Profile & Hazard Logic

The "Why" Behind the Protocol: While often classified merely as an irritant (H315, H319, H335), this compound presents a dual-threat profile common to substituted pyridines:

  • Structural Permeation: The pyridine ring, enhanced by the lipophilic phenyl and methyl groups, increases the molecule's ability to permeate standard laboratory nitrile gloves.

  • Physical State Dynamics: With a melting point of 53–57°C , this compound exists as a low-melting solid.[1] It generates static-prone dust during weighing but behaves as a penetrating organic solvent immediately upon solubilization.[1]

Core Hazard Classifications (GHS):

  • Skin/Eye Irritation: High risk of dermatitis and ocular damage.[1]

  • STOT-SE: Respiratory tract irritation (inhalation of dust or vapor).[1]

  • Uncharacterized Toxicity: As a research chemical, chronic toxicity (neurotoxicity/hepatotoxicity) must be assumed based on the pyridine pharmacophore.

The Barrier Strategy: PPE Selection Matrix

Standard nitrile gloves are insufficient for prolonged contact. The following selection matrix utilizes a "Task-Based" approach to maximize dexterity without compromising safety.

Protection ZonePPE RequirementTechnical Justification
Hand (Primary) Double-Gloving Protocol [1]• Inner: Low-Modulus Nitrile (4 mil) or Laminate (Silver Shield®) for high-risk.[1]• Outer: Nitrile (minimum 5 mil, extended cuff).Pyridines can break through thin nitrile in <10 minutes.[1] The outer glove protects against abrasion; the inner glove provides the chemical barrier.
Eye/Face Chemical Splash Goggles (Indirect Venting).Face shield added for volumes >100mL.[1]Safety glasses fail to seal against airborne dust or splashes that can run down the forehead into the eyes.
Respiratory Engineering Control Primary: Chemical Fume Hood.Fallback: N95 (Solids only) or Half-mask with OV/P100 cartridges.[1]The compound is a solid but sublimes/vaporizes when heated or dissolved. Hood sash must be at working height.[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron (if handling solutions).Standard lab coats are porous.[1] An apron prevents "soak-through" to skin during solution transfer.[1]

Operational Workflow: The "Static-Control" Protocol

Handling low-melting solids requires managing static electricity to prevent dispersion.[1]

Phase A: Preparation
  • De-static: Wipe the balance area and spatulas with an anti-static wipe or ethanol.[1]

  • Sash Height: Lower fume hood sash to the calibrated arrow (usually 18 inches) to ensure face velocity >100 fpm.

  • Donning: Inspect gloves for pinholes (air inflation test) before donning.

Phase B: Weighing & Solubilization[1]
  • Tare External: Tare your weighing boat/vial before bringing the stock container near it to minimize open-container time.[1]

  • Transfer: Use a stainless steel micro-spatula.[1] Avoid plastic spatulas which generate static charge, causing the light powder to "jump."

  • Immediate Solubilization: Once weighed, add solvent (e.g., Dichloromethane, Methanol) immediately.

    • Critical Note: The moment the solid dissolves, the permeation risk skyrockets. Do not touch the vial exterior with contaminated gloves.

Phase C: Decontamination[1]
  • Wipe Down: Clean balance and hood surface with a detergent-based cleaner, followed by an alcohol wipe.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Remove inner gloves at the lab exit.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points based on physical state.

SafetyProtocol Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid Handling (Dust Hazard) StateCheck->Solid Powder/Crystal Liquid Solution Handling (Permeation Hazard) StateCheck->Liquid Dissolved PPE_Solid PPE: Nitrile (Double) + N95/Hood Solid->PPE_Solid PPE_Liquid PPE: Laminate Liner + Nitrile Outer + Chemical Apron Liquid->PPE_Liquid Action_Weigh Action: Anti-static Weighing PPE_Solid->Action_Weigh Disposal Disposal: Segregated Organic Waste PPE_Liquid->Disposal Action_Dissolve Action: Solvent Addition Action_Weigh->Action_Dissolve Action_Dissolve->PPE_Liquid State Change

Caption: Operational logic flow distinguishing between solid-state dust hazards and liquid-state permeation risks.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill:

    • Evacuate the immediate area (vapors).

    • Don Silver Shield/Laminate gloves.[1]

    • Absorb with vermiculite or polypropylene pads.[1]

    • Clean surface with soap and water (pyridines are often hydrophobic; soap aids removal).

Waste Disposal[3][4]
  • Classification: Hazardous Organic Waste (Non-Halogenated or Halogenated depending on solvent used).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) as pyridines can form unstable N-oxides or react exothermically.[1]

  • Labeling: Clearly label as "Contains Pyridine Derivative – Toxic/Irritant."

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] United States Department of Labor.[1][8] Retrieved from [Link][6][7][9]

  • Klingner, T. D., & Boeniger, M. F. (2002). A critique of assumptions about selecting chemical-protective gloves: A case for workplace evaluation. Applied Occupational and Environmental Hygiene.[1] (Contextual grounding for nitrile permeation variance).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.